molecular formula C₈¹³C₄H₂₁N₂O₃PS B1160579 Diazinon-13C4

Diazinon-13C4

Cat. No.: B1160579
M. Wt: 308.32
Attention: For research use only. Not for human or veterinary use.
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Description

Diazinon-13C4 is a high-purity, stable isotope-labeled analytical standard essential for the accurate quantification of diazinon in complex matrices using liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS). As an internal standard, it corrects for analyte loss during sample preparation and matrix effects during instrumental analysis, significantly improving data reliability for researchers. The parent compound, diazinon (O,O-diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate), is a well-characterized organophosphorus insecticide . Its primary mechanism of action, which is relevant for toxicological studies, involves the metabolic activation to diazoxon, a potent inhibitor of acetylcholinesterase (AChE) . This inhibition leads to the accumulation of the neurotransmitter acetylcholine, disrupting normal nervous system function in target organisms . Diazinon-13C4 is critical for research in environmental science, toxicology, and food safety. Specific applications include: - Environmental Monitoring: Tracing and quantifying diazinon residues in water, soil, and agricultural runoff with high precision . - Metabolic and Toxicokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of diazinon in biological systems . - Food Safety Analysis: Accurately measuring pesticide residue levels on crops such as fruits, vegetables, and nuts . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₈¹³C₄H₂₁N₂O₃PS

Molecular Weight

308.32

Synonyms

O,O-Diethyl O-(2-Isopropyl-6-methyl-4-pyrimidinyl) Phosphorothioate-13C4;  NSC 8938-13C4;  Oleodiazinon-13C4;  Phosphorothioc Acid O,O-Diethyl O-[6-Methyl-2-(1-methylethyl)-4-pyrimidinyl] Ester-13C4

Origin of Product

United States

Foundational & Exploratory

Chemical Properties & Mass Spectrometry Profiling of Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, mass spectrometry behavior, and experimental application of Diazinon-13C4 (O,O-Diethyl-13C4-diazinon). It is designed for analytical chemists and toxicologists developing high-sensitivity quantitative methods.

Introduction: The Strategic Role of Stable Isotope Labeling

In the quantification of organophosphate pesticides like Diazinon, matrix effects—signal suppression or enhancement caused by co-eluting components—are the primary source of analytical error. While Deuterated analogs (e.g., Diazinon-d10) are available, Diazinon-13C4 represents the gold standard for Internal Standards (IS).

Unlike deuterium, which can undergo Hydrogen/Deuterium (H/D) exchange or exhibit slight retention time shifts (the "isotope effect") that separate it from the analyte peak, Carbon-13 isotopes provide:

  • Perfect Co-elution: The

    
    C label adds mass without significantly altering the physicochemical interaction with the stationary phase, ensuring the IS experiences the exact same matrix suppression/enhancement as the native target.
    
  • Stability: The carbon backbone labeling is chemically inert, preventing label loss during aggressive extraction protocols like QuEChERS.

Chemical Identity & Physicochemical Profile

Diazinon-13C4 is synthesized by replacing the carbons in the diethyl ester groups with Carbon-13. This specific labeling position is critical for interpreting mass spectral fragmentation.

PropertySpecification
Systematic Name O,O-Di(ethyl-1,2-

C

) O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate
CAS Number 2724513-33-9
Molecular Formula C


C

H

N

O

PS
Molecular Weight 308.32 g/mol (Native: 304.35 g/mol )
Labeling Position 4


C atoms on the two ethyl groups attached to the phosphate.[1][2][3][4][5]
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Low solubility in water.
Storage -20°C (Hygroscopic; equilibrate to RT before opening).

Mass Spectrometry Behavior: Fragmentation Mechanics

Understanding the fragmentation pathway is vital for selecting the correct Multiple Reaction Monitoring (MRM) transitions. Because the


C label is located on the phosphate side  (ethyl groups) and not the pyrimidine ring , the fragmentation pattern exhibits a specific "mass shift" logic.
Fragmentation Pathway Logic
  • Precursor Ion: In ESI(+), the molecule forms the protonated species

    
    .
    
    • Native: m/z 305

    • Diazinon-13C4: m/z 309 (+4 Da shift)

  • Primary Fragment (Base Peak): Cleavage of the phospho-ester bond typically releases the pyrimidine ring (2-isopropyl-6-methylpyrimidin-4-ol).

    • Crucial Note: Since the pyrimidine ring is unlabeled , both the Native and the IS produce the same product ion at m/z 169.

  • Secondary Fragment (Qualifier): Fragmentation of the phosphate moiety itself.

    • Native: m/z ~153 or 179 (diethyl thiophosphate group).

    • Diazinon-13C4: m/z ~157 or 183 (retains the

      
      C
      
      
      
      label).
Visualization: Fragmentation Pathway

The following diagram illustrates the cleavage points and resulting mass shifts.

DiazinonFragmentation cluster_native Native Diazinon cluster_is Diazinon-13C4 (IS) Native_Pre Precursor [M+H]+ m/z 305 Native_Prod1 Pyrimidine Product (Unlabeled) m/z 169 Native_Pre->Native_Prod1 Neutral Loss: Diethyl thiophosphate Native_Prod2 Phosphate Product (Unlabeled) m/z 179 Native_Pre->Native_Prod2 Neutral Loss: Pyrimidine IS_Pre Precursor [M+H]+ m/z 309 (Labeled Ethyls) IS_Prod1 Pyrimidine Product (Unlabeled) m/z 169 IS_Pre->IS_Prod1 Neutral Loss: 13C4-Diethyl thiophosphate (Mass Shift Lost) IS_Prod2 Phosphate Product (Labeled) m/z 183 IS_Pre->IS_Prod2 Neutral Loss: Pyrimidine (Mass Shift Retained)

Caption: Fragmentation pathway showing why the primary product ion (m/z 169) remains identical for both native and labeled forms, while the phosphate-specific ion shifts.

Recommended MRM Transitions (ESI+)
AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Diazinon (Native) 305.1169.1Quantifier20 - 25
305.1153.1Qualifier30 - 35
Diazinon-13C4 309.1169.1Quantifier20 - 25
309.1183.1Qualifier15 - 20

Note: While 309 -> 169 shares the same product ion as the native, the precursor resolution (4 Da) is sufficient for modern triple quadrupoles. This transition is preferred due to its high intensity.

Experimental Protocol: QuEChERS Extraction & LC-MS/MS

This protocol minimizes matrix effects while ensuring high recovery of the internal standard.

Reagents
  • Stock Solution: Dissolve 1 mg Diazinon-13C4 in 10 mL Acetonitrile (100 ppm). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ppb in Acetonitrile.

Step-by-Step Workflow
  • Sample Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable matrix) into a 50 mL centrifuge tube.

  • IS Addition (Critical Step): Add 100 µL of Working IS Solution directly to the sample before extraction. This ensures the IS compensates for extraction losses.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.

  • Centrifugation: 3000 x g for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA/C18). Vortex and centrifuge.

  • Analysis: Transfer supernatant to an autosampler vial. Inject 1-5 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Workflow Sample Sample Homogenate (10g) Spike Spike Internal Standard (Diazinon-13C4) Sample->Spike Extract Add Acetonitrile + Salts (QuEChERS) Spike->Extract Centrifuge Centrifuge (Phase Separation) Extract->Centrifuge Cleanup dSPE Cleanup (Remove Sugars/Lipids) Centrifuge->Cleanup Inject LC-MS/MS Injection (Monitor m/z 309 -> 169) Cleanup->Inject

Caption: Optimized QuEChERS workflow ensuring the Internal Standard equilibrates with the matrix before phase separation.

Handling & Stability

  • Solvent Compatibility: Avoid storing dilute working standards in water-rich solvents for extended periods (>24h) to prevent hydrolysis of the phosphorothioate ester. Use pure Acetonitrile for storage.

  • Light Sensitivity: Organophosphates can degrade under UV light. Use amber vials.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171382042, Diazinon-13C4. Retrieved from [Link][6]

  • Centers for Disease Control and Prevention (CDC). Biomonitoring Methods: Diazinon and Metabolites. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Diazinon: Reregistration Eligibility Decision (RED) Fact Sheet. Retrieved from [Link]

  • European Commission Reference Laboratories. EURL-SRM Analytical Observations Report: Analysis of Diazinon using LC-MS/MS. Retrieved from [Link]

Sources

Diazinon vs. Diazinon-13C4: A Technical Guide to Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical distinctions and analytical utility of Diazinon-13C4 compared to native Diazinon, specifically designed for researchers utilizing LC-MS/MS for residue analysis in complex matrices.

Executive Summary

In high-precision residue analysis, the distinction between Native Diazinon (the analyte) and Diazinon-13C4 (the internal standard) is not chemical reactivity, but isotopic mass . While they share nearly identical physicochemical properties—ensuring they behave indistinguishably during extraction and chromatography—the 4-Dalton mass shift of Diazinon-13C4 allows mass spectrometers to differentiate the two signals. This guide explores the structural nuances, fragmentation dynamics, and the critical role of Diazinon-13C4 in correcting for matrix effects (ion suppression) that render external calibration methods inaccurate.

Part 1: Chemical & Physical Identity[1][2][3]

At a molecular level, the two compounds are isotopologues. The native form contains carbon atoms with the natural abundance of isotopes (mostly


C), while the labeled standard has specific carbons replaced with stable 

C isotopes.
Structural Comparison

The commercially available Diazinon-13C4 is typically labeled on the diethyl ester groups attached to the phosphorus atom, rather than the pyrimidine ring.

FeatureNative DiazinonDiazinon-13C4 (Ethyl-labeled)
CAS Number 333-41-52724513-33-9 (or similar)
Formula


Molecular Weight ~304.35 g/mol ~308.32 g/mol
Label Position Natural abundanceFour

atoms on the two ethyl groups (diethoxy)
LogP (Octanol/Water) 3.3 – 3.8 (Lipophilic)Identical (~3.3 – 3.8)
Retention Time (RT) Analyte RT (e.g., 9.6 min)Identical (Co-elutes perfectly)
Why This Matters
  • Co-elution: Because

    
    C has a negligible effect on the bond vibrational energy compared to Deuterium (
    
    
    
    H), Diazinon-13C4 does not suffer from the "Chromatographic Isotope Effect." It elutes at the exact same retention time as native Diazinon.
  • Extraction Efficiency: Both compounds possess identical solubility and pKa. If 60% of native Diazinon is lost during a QuEChERS cleanup step, exactly 60% of the Diazinon-13C4 will also be lost. This allows the final ratio to remain constant, self-correcting for recovery losses.

Part 2: Mass Spectrometry Dynamics

The core operational difference lies in how the Triple Quadrupole Mass Spectrometer (LC-MS/MS) filters these molecules.

Precursor Ion Selection (Q1)
  • Native Diazinon: The instrument selects the precursor ion

    
    .
    
  • Diazinon-13C4: The instrument selects the precursor ion

    
    .
    
Fragmentation & Product Ions (Q3)

This is a critical technical nuance. Because the


C labels are often located on the ethyl groups , and the primary fragmentation pathway involves the loss of the phospho-ester chain to form the pyrimidinol fragment, the product ion for both the native and the standard is often identical. 
  • Transition Native:

    
     (Pyrimidinol fragment)
    
  • Transition 13C4:

    
     (Pyrimidinol fragment, unlabeled)
    

Note: The selectivity comes entirely from Q1 (Precursor selection). If the label were on the pyrimidine ring, the product ion would also shift (e.g.,


). However, the ethyl-labeled variant is standard; the Q1 separation is sufficient for quantitation.
Visualization: Fragmentation Pathway

DiazinonFragmentation Native Native Diazinon Precursor: 305.1 m/z (Ethyls: 12C) Fragment Product Ion (Pyrimidinol) Target: 169.1 m/z (Unlabeled Ring) Native->Fragment Collision Induced Dissociation (CID) LossNative Loss of Diethyl Phosphate (12C) Native->LossNative IS Diazinon-13C4 Precursor: 309.1 m/z (Ethyls: 13C) IS->Fragment Collision Induced Dissociation (CID) LossIS Loss of Diethyl Phosphate (13C Labeled) IS->LossIS

Caption: Fragmentation of Native vs. 13C4 Diazinon. Note that while precursors differ (Q1), they may yield the same product ion (Q3) if labels are on the lost ethyl groups.

Part 3: The "Invisible" Difference (Matrix Effects)

The primary justification for using Diazinon-13C4 over external calibration is the correction of Matrix Effects (ME) .

The Problem: Ion Suppression

In complex matrices (e.g., spinach extract, plasma), co-eluting compounds (phospholipids, pigments) compete for charge in the Electrospray Ionization (ESI) source. This reduces the signal of the analyte.

  • Without IS: A 50% suppression looks like 50% less pesticide, leading to a false negative.

  • With Deuterated IS (Diazinon-d10): Deuterated standards often elute slightly earlier than the native analyte. The IS might elute in a "clean" region, while the analyte elutes in a "suppressed" region. The correction fails.

  • With Diazinon-13C4: It elutes at the exact same millisecond as the native analyte. It experiences the exact same 50% suppression.

    • Result:

      
      . The ratio remains accurate.
      

Part 4: Experimental Protocol (Self-Validating)

This protocol integrates Diazinon-13C4 into a standard QuEChERS workflow.

Reagents
  • Stock Solution A: Native Diazinon (1000 µg/mL in Acetonitrile).

  • Stock Solution B (IS): Diazinon-13C4 (100 µg/mL in Acetonitrile). Store at -20°C.

Step-by-Step Workflow
  • Sample Homogenization: Weigh 10 g of sample (e.g., fruit/vegetable) into a 50 mL centrifuge tube.

  • Internal Standard Spiking (CRITICAL STEP):

    • Add 50 µL of Stock Solution B (IS) directly to the raw sample before solvent addition.

    • Why: This ensures the IS undergoes every extraction loss the analyte undergoes.

    • Target Concentration: 0.1 - 0.5 µg/g (ppm) in the final sample.

  • Extraction:

    • Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

    • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously 1 min.

    • Centrifuge (3000 RCF, 5 min).

  • d-SPE Cleanup:

    • Transfer 1 mL supernatant to d-SPE tube (PSA/C18). Vortex and Centrifuge.[1]

  • LC-MS/MS Analysis:

    • Inject 1-5 µL.

    • Monitor MRM Transitions:

      • Quant: 305.1 -> 169.1 (Native)

      • IS: 309.1 -> 169.1 (13C4)

Calculation

Quantification is performed using the Response Ratio :



Plot this ratio against the concentration of the calibration standards.

References

  • United States Environmental Protection Agency (EPA). (2010). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.Link

  • Stachniuk, A., & Fornal, E. (2016). Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food.[2] Food Chemistry. Link

  • PubChem. (2024).[3] Diazinon-13C4 Compound Summary (CID 171382042).[4][3] National Library of Medicine.[4] Link

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry. (Basis for stable isotope mass calculations). Link

Sources

Precision in Pesticide Residue Analysis: The Strategic Advantage of Carbon-13 Labeled Diazinon Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of residue analysis—spanning food safety, environmental toxicology, and forensic science—analytical certainty is non-negotiable. While Deuterated (


) internal standards have long been the industry workhorse, they suffer from a subtle but critical flaw: the Chromatographic Isotope Effect .

This technical guide delineates the mechanistic superiority of Carbon-13 (


) labeled Diazinon  standards. By eliminating retention time shifts and preventing deuterium-hydrogen exchange, 

-Diazinon offers a self-validating system for correcting matrix effects in LC-MS/MS workflows.

Part 1: The Physics of Accuracy (The "Why")

The Chromatographic Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), the retention time of an analyte is governed by its hydrophobicity. Deuterium (


) has a slightly lower molar volume and polarizability than Protium (

). Consequently, deuterated analogs (e.g., Diazinon-

) interact slightly less with the C18 stationary phase, causing them to elute earlier than the native analyte.
  • The Problem: In complex matrices (e.g., fatty avocados, tea leaves), ion suppression zones are narrow and sharp. If the Internal Standard (IS) elutes even 0.1 minutes before the analyte, it may elute outside the suppression zone that affects the analyte. The IS signal remains high while the analyte signal is suppressed, leading to a false negative or underestimation of toxicity.

  • The

    
     Solution:  Carbon-13 is chemically identical to Carbon-12 in terms of electron distribution and hydrophobicity. A 
    
    
    
    -labeled standard co-elutes perfectly with the native analyte. It experiences the exact same matrix suppression at the exact same moment, providing a mathematically perfect correction factor.
Stability and Exchange

Deuterium on heteroatoms (O-H, N-H) or acidic alpha-carbons can exchange with solvent protons (


, MeOH) during extraction. This "scrambling" dilutes the IS concentration and alters the mass spectrum. 

atoms form the skeletal backbone of the Diazinon pyrimidine ring; they are non-exchangeable and chemically inert.

Part 2: Technical Deep Dive - Diazinon Chemistry

The Analyte and its Fate

Diazinon is a phosphorothioate organophosphate. Its analysis must account not just for the parent compound, but its primary metabolic activation product, Diazoxon (which is significantly more toxic due to higher AChE inhibition potency), and its hydrolysis product, IMHP .

Diagram 1: Diazinon Metabolic & Degradation Pathways

This diagram illustrates the critical oxidative desulfuration (activation) and hydrolysis (detoxification) pathways that researchers must monitor.

DiazinonMetabolism Diazinon Diazinon (Parent Insecticide) Diazoxon Diazoxon (Toxic Active Metabolite) Diazinon->Diazoxon Oxidative Desulfuration (CYP450 Activation) IMHP IMHP (Hydrolysis Product) Diazinon->IMHP Hydrolysis (P-O Bond Cleavage) DETP Diethyl thiophosphate Diazinon->DETP Hydrolysis Diazoxon->IMHP Hydrolysis (PON1 Enzyme) DEP Diethyl phosphate Diazoxon->DEP Hydrolysis

Caption: Figure 1. Metabolic activation of Diazinon to Diazoxon (toxic) and subsequent hydrolysis to IMHP (biomarker).[1][2]

Part 3: Experimental Protocol (QuEChERS + LC-MS/MS)

This protocol utilizes a Stable Isotope Dilution Assay (SIDA) approach.

Materials
  • Analyte: Diazinon (Native).[2]

  • Internal Standard:

    
    -Diazinon (Label on Pyrimidine Ring).
    
  • Matrix: High-water content (Fruit) or High-oil content (Nuts/Oils).

Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of

    
    -Diazinon solution (10 µg/mL). Note: Spiking before extraction corrects for recovery losses during the QuEChERS process.
    
  • Extraction: Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Vortex for 1 min.

  • Partitioning: Add QuEChERS salts (4g

    
    , 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
    
  • Clean-up (d-SPE): Transfer 1 mL supernatant to a d-SPE tube (containing PSA + C18). Vortex and centrifuge.[3][4]

  • Reconstitution: Dilute extract 1:1 with aqueous mobile phase (to match initial LC gradient).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[5]

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.

Table 1: MRM Transition Parameters[4][6][7][8]
AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Retention Time (min)
Diazinon (Native) 305.1169.1153.18.90

-Diazinon (IS)
309.1173.1157.18.90 (Co-eluting)
Diazinon-

(Legacy)
315.2170.2154.28.82 (Shifted)

Note: The d10 standard typically elutes 0.05–0.1 min earlier than the native, risking matrix mismatch.

Diagram 2: Analytical Workflow & Matrix Correction Logic

This diagram visualizes how the


 IS corrects for ion suppression by entering the MS source at the exact same moment as the analyte.

Workflow cluster_0 Sample Prep cluster_1 LC Separation cluster_2 Mass Spectrometry Sample Raw Sample (Matrix) Spike Spike IS (13C-Diazinon) Sample->Spike Extract QuEChERS Extraction Spike->Extract Column C18 Column Extract->Column MatrixZone Matrix Suppression Zone (t=8.9 min) Column->MatrixZone Co-elution Ionization ESI Source (Ionization) MatrixZone->Ionization Signal Suppressed Equally note 13C IS co-elutes perfectly, correcting suppression. MatrixZone->note Detector Detector (MRM) Ionization->Detector Ratio Calculation (Analyte/IS)

Caption: Figure 2. The self-validating workflow. Co-elution ensures the IS experiences the exact same ionization environment as the analyte.

Part 4: Data Validation & Comparative Benefits

The following table summarizes the impact of Internal Standard choice on quantitative accuracy, particularly in "difficult" matrices like spices or oilseeds.

Table 2: Comparative Performance of Calibration Strategies
FeatureExternal CalibrationDeuterated IS (

)
Carbon-13 IS (

)
Correction for Extraction Loss NoYesYes
Correction for Matrix Effects NoPartial (Risk of shift)Complete (Co-elution)
Retention Time Shift N/A-0.05 to -0.15 min0.00 min
Proton Exchange Risk N/AHigh (if on heteroatoms)None (Skeletal)
Quantification Accuracy 50-70% (in heavy matrix)85-95%98-102%
Interpretation

When using


-Diazinon, the Area Ratio (Area

/ Area

) remains constant even if the absolute signal drops by 50% due to matrix suppression. With

-Diazinon, if the IS elutes before the suppression zone, its signal remains high while the analyte's drops, resulting in a calculated ratio that is artificially low (underestimation).

References

  • Matrix Effects in Multi-Residue Pesticide Analysis. Restek Corporation. [Link]

  • Toxicological Profile for Diazinon. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Journal of Analytical Methods in Chemistry. [Link]

  • Validation of MRM extraction methods for high protein content pulses. EU Reference Laboratories for Residues of Pesticides. [Link]

Sources

Molecular weight and isotopic distribution of Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Isotopic Fidelity and Mass Spectrometry Applications[1]

Executive Summary: The Precision of Isotope Dilution

In the quantitative analysis of organophosphate pesticides, matrix effects—signal suppression or enhancement caused by co-eluting components—compromise data integrity.[1] Diazinon-13C4 serves as the definitive internal standard (IS) for the quantitation of Diazinon.[1] Unlike deuterated analogs (


), which often exhibit chromatographic isotope effects (shifting retention times relative to the analyte), Carbon-13 labeled standards co-elute perfectly with the native target.[1] This perfect co-elution allows the IS to experience the exact ionization environment as the analyte, providing real-time correction for matrix effects and extraction inefficiencies.[1]

This guide details the molecular physics, isotopic distribution, and LC-MS/MS transitions required to deploy Diazinon-13C4 as a self-validating quantitation system.[1]

Molecular Identity and Physicochemical Properties[1][2][3][4]

To accurately set mass spectrometry parameters, one must understand the specific labeling architecture of the standard.[1] The commercially dominant form of Diazinon-13C4 incorporates the stable isotope labels within the O,O-diethyl moieties.[1]

2.1 Structural Configuration
  • Native Diazinon:

    
    [1][2][3]
    
  • Diazinon-13C4:

    
    [1][4]
    
  • Label Position: The four carbons of the two ethyl ester groups (

    
    ) are replaced with Carbon-13.[1][2]
    
2.2 Exact Mass Calculation (Monoisotopic)

Precision in MS/MS requires calculation based on specific atomic masses, not average molecular weights.[1]

ElementIsotopeAtomic Mass (Da)Count (Native)Count (13C4)
Carbon

12.00000128
Carbon

13.0033504
Hydrogen

1.007832121
Nitrogen

14.0030722
Oxygen

15.9949133
Phosphorus

30.9737611
Sulfur

31.9720711

Calculation Results:

  • Native Diazinon (

    
    ): 
    
    
    
    
    
    
    [1]
  • Diazinon-13C4 (

    
    ): 
    
    
    
    
    
    
    [1][2]
  • Mass Shift (

    
    ): 
    
    
    
    
    [1]
Isotopic Distribution and The "Sulfur Effect"[1]

Understanding the isotopic envelope is critical to avoid "cross-talk" (spectral overlap).[1] Diazinon contains Sulfur, which has a naturally occurring heavy isotope (


) with significant abundance (~4.21%).[1]
3.1 The Native Envelope

For Native Diazinon (m/z 304.1):

  • M (304.1): 100% (Base Peak)[1]

  • M+1 (305.1): ~14.5% (Driven by

    
     natural abundance in the 12 carbons).[1]
    
  • M+2 (306.1): ~5.5% (Driven primarily by

    
    ).[1]
    
3.2 The 13C4 Envelope

For Diazinon-13C4 (m/z 308.1):

  • M (308.1): 100%[1]

  • M+1 (309.1): ~10.1% (Lower than native because there are fewer

    
     atoms available to contribute to the natural 
    
    
    
    abundance).[1]
  • M+2 (310.1): ~5.5% (Driven by

    
    ).[1]
    

Critical Insight: The Native "M+4" peak (which would interfere with the IS) is statistically negligible (


).[1] Therefore, a mass difference of +4 Da is sufficient for complete spectral resolution.[1]
LC-MS/MS Method Development: The "Label Loss" Phenomenon

When using O,O-diethyl-labeled Diazinon-13C4, the primary fragmentation pathway in collision-induced dissociation (CID) often involves the cleavage of the phospho-ester bond.[1]

4.1 The Transition Logic
  • Native Transition: Precursor 304.1

    
     Product 169.1  (Pyrimidinyl fragment).[1]
    
    • Mechanism:[1] Loss of the diethyl thiophosphate moiety.[1]

  • 13C4 IS Transition: Precursor 308.1

    
     Product 169.1  (Pyrimidinyl fragment).[1]
    
    • Mechanism:[1] The label is located on the diethyl group, which is the neutral loss.[1] The detected fragment (pyrimidinyl ring) contains no label .[1]

Why this works: Even though the product ions (169.[1]1) are identical, the Precursor (Q1) selection filters the streams.[1] The mass spectrometer isolates 304.1 and 308.1 separately before fragmentation.[1]

4.2 Visualization of the Fragmentation Pathway[1]

DiazinonFragmentation Native Native Diazinon (m/z 304.1) Collision Collision Cell (CID) Native->Collision Q1 Selection Labeled Diazinon-13C4 (m/z 308.1) (Ethyl Labeled) Labeled->Collision Q1 Selection Fragment Pyrimidinyl Product (m/z 169.1) (Unlabeled) Collision->Fragment Common Product NeutralLossNative Neutral Loss: Diethyl Thiophosphate (Unlabeled) Collision->NeutralLossNative NeutralLossLabeled Neutral Loss: Diethyl Thiophosphate (13C4 Labeled) Collision->NeutralLossLabeled

Caption: Fragmentation logic showing how Q1 selection resolves the analytes despite them generating a common Q3 product ion.

Experimental Protocol: Self-Validating Quantitation

This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS).[1] The principle is that any loss of analyte during extraction is mirrored by the loss of the IS, maintaining the ratio.[1]

5.1 Reagents and Standards
  • Stock Solution A (Native): 1.0 mg/mL Diazinon in Acetonitrile.[1]

  • Stock Solution B (IS): 100 µg/mL Diazinon-13C4 in Acetone/Acetonitrile (Store at -20°C).

  • Working IS Solution: Dilute Stock B to 100 ng/mL in Acetonitrile.

5.2 Sample Preparation Workflow
  • Homogenization: Weigh 10 g of sample (fruit/vegetable matrix).

  • Spiking (The Critical Step): Add 100 µL of Working IS Solution directly to the sample before any solvent addition.[1]

    • Validation: This ensures the IS equilibrates with the matrix.[1]

  • Extraction (QuEChERS):

    • Add 10 mL Acetonitrile.[1][5]

    • Add salt kit (4g

      
      , 1g 
      
      
      
      ).[1]
    • Shake vigorously for 1 min. Centrifuge at 3000 x g for 5 min.

  • Dispersive SPE (Cleanup): Transfer supernatant to dSPE tube (PSA/C18).[1] Vortex and centrifuge.[1]

  • Analysis: Transfer extract to LC vial.

5.3 LC-MS/MS Parameters (Agilent/Sciex/Shimadzu generic)
ParameterNative SettingIS (13C4) Setting
Ionization ESI PositiveESI Positive
Precursor Ion (Q1) 304.1 m/z308.1 m/z
Product Ion (Q3) 169.1 m/z169.1 m/z
Dwell Time 50 ms50 ms
Collision Energy (CE) 25 eV25 eV
Retention Time ~8.5 min~8.5 min (Exact match)
Analytical Logic Map

The following diagram illustrates the self-validating loop of the IDMS method.

IDMS_Workflow cluster_logic Self-Validating Mechanism Sample Unknown Sample (Contains Native Diazinon) Spike Spike with Fixed Amount Diazinon-13C4 Sample->Spike Matrix Matrix Interactions (Adsorption/Binding) Spike->Matrix Equilibration Extract Extraction & Cleanup (Potential Loss Occurs Here) Matrix->Extract LCMS LC-MS/MS Analysis (Ionization Suppression) Extract->LCMS Co-elution Calc Ratio Calculation: (Area Native / Area IS) LCMS->Calc Data Processing Result Quantified Result (Corrected for Recovery & Matrix) Calc->Result

Caption: The IDMS workflow ensures that extraction losses and ionization suppression affect the Native and IS equally, cancelling out errors in the final ratio.

Troubleshooting & Quality Control
  • Isotopic Purity Check: Inject a high concentration of Diazinon-13C4 alone.[1] Monitor the 304.1

    
     169.1 transition.[1]
    
    • Acceptance Criteria: Signal should be < 0.5% of the labeled response.[1] If higher, the standard contains unlabelled native Diazinon, which will bias results high.[1]

  • Back-Exchange: Unlike Deuterium, Carbon-13 does not undergo exchange with solvent protons.[1] Stock solutions are stable for >1 year at -20°C.[1]

  • Cross-Talk: If the mass resolution of Q1 is poor (e.g., window > 1.0 Da), the tail of the Native isotope envelope could bleed into the IS channel. Ensure Q1 resolution is set to "Unit" or "High".[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171382042, Diazinon-13C4. Retrieved from [Link][1]

  • European Commission. Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). (Standard regulatory framework for IDMS).[1]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

  • Shimadzu Corporation. LCMS-8060 Application: Multi-Residue Pesticide Analysis. Retrieved from [Link]

  • US EPA Method 8141B.Organophosphorus Compounds by Gas Chromatography. (Foundational reference for Diazinon extraction chemistry).

Sources

Technical Guide: Diazinon-13C4 Identification & Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification, chemical properties, and analytical application of Diazinon-13C4 , a stable isotope-labeled internal standard used in the quantification of organophosphate pesticide residues.

Core Identity & Chemical Structure

Diazinon-13C4 is a stable isotope-labeled derivative of the organophosphate insecticide Diazinon.[1] It serves as a highly specific internal standard (IS) for mass spectrometry-based residue analysis, correcting for matrix effects, extraction inefficiencies, and ionization suppression.

Chemical Identifiers
ParameterTechnical Specification
Chemical Name Diazinon-13C4
IUPAC Name O,O-Di(ethyl-1,2-13C2) O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate
CAS Number 2724513-33-9
Parent CAS 333-41-5 (Unlabeled Diazinon)
Molecular Formula C813C4H21N2O3PS
Exact Mass 308.1145 Da
Molecular Weight 308.32 g/mol (approx. +4 Da shift from native)
Appearance Colorless to pale yellow oil
Solubility Soluble in methanol, acetonitrile, acetone; low solubility in water
Structural Characterization

The 13C4 labeling is located on the two ethyl chains of the phosphorodithioate moiety. Specifically, all four carbons within the two ethoxy groups are replaced with Carbon-13 isotopes.

Figure 1: Chemical Structure & Labeling Position The following diagram illustrates the Diazinon-13C4 structure, highlighting the labeled ethyl groups (red) versus the unlabeled pyrimidine ring (blue).

DiazinonStructure Figure 1: Diazinon-13C4 Structure. Red nodes indicate the 13C4 stable isotope labeling on the diethyl moiety. P P=S O3 O (Ester) P->O3 O1 O O1->P O2 O O2->P Pyrimidine Pyrimidine Ring (2-iPr-6-Me) O3->Pyrimidine Ethyl1 13C-Ethyl (13CH2-13CH3) Ethyl1->O1 Ethyl2 13C-Ethyl (13CH2-13CH3) Ethyl2->O2

Analytical Validation & Mechanism

The utility of Diazinon-13C4 relies on the principle of Isotope Dilution Mass Spectrometry (IDMS) . Because the physicochemical properties (retention time, pKa, extraction efficiency) of the 13C-labeled analog are virtually identical to the native analyte, it provides a self-validating correction factor for every sample.

Mass Spectrometry Fragmentation (LC-MS/MS)

In electrospray ionization (ESI+), Diazinon undergoes a characteristic fragmentation where the phospho-ester bond is cleaved.

  • Precursor Ion Shift: The labeling on the ethyl groups shifts the precursor mass by +4 Da (309 vs. 305).

  • Product Ion Specificity (Critical Note): The primary fragment ion for Diazinon is the pyrimidinyl cation (m/z 169). Because the 13C labels are located on the leaving phosphate group, the primary daughter ion for Diazinon-13C4 is also m/z 169 (unlabeled).

  • Selectivity: Selectivity is achieved via the Quadrupole 1 (Q1) filter, which distinguishes the parent masses (309 vs. 305) before fragmentation.

MRM Transition Table
CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)Note
Diazinon (Native) ESI (+)305.1169.125Quantifier
Diazinon (Native) ESI (+)305.1153.135Qualifier
Diazinon-13C4 ESI (+)309.1 169.1 25Internal Standard

Experimental Protocol: QuEChERS Extraction & Analysis

This protocol outlines a validated workflow for quantifying Diazinon in agricultural matrices using Diazinon-13C4.

Reagents & Standards
  • Stock Solution: Dissolve 1 mg Diazinon-13C4 in 10 mL Acetone to make a 100 µg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute stock with Acetonitrile to 1 µg/mL.

  • Extraction Buffer: Citrate-buffered QuEChERS salts (MgSO4, NaCl, Sodium Citrate).

Step-by-Step Methodology
  • Sample Homogenization: Weigh 10.0 g of homogenized sample (e.g., fruit/vegetable) into a 50 mL centrifuge tube.

  • IS Addition (Critical): Add 100 µL of Working IS Solution (1 µg/mL) directly to the sample matrix. Vortex for 30 seconds. This ensures the IS experiences the same extraction conditions as the analyte.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts. Shake immediately for 1 minute. Centrifuge at 3000 x g for 5 minutes.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (PSA/C18/MgSO4). Vortex and centrifuge.[2]

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Analytical Workflow Diagram

The following flowchart visualizes the logic flow from sample preparation to data validation.

AnalyticalWorkflow Figure 2: Analytical Workflow using Diazinon-13C4 as Internal Standard. cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Step1 Homogenize Sample (10g) Step2 Add Diazinon-13C4 IS (Pre-Extraction Spike) Step1->Step2 Step3 ACN Extraction & Salting Out Step2->Step3 Step4 dSPE Clean-up Step3->Step4 LC LC Separation (C18 Column, MeOH/Water/Ammonium Formate) Step4->LC MS_Q1 Q1 Filter Selects m/z 305 (Nat) & 309 (IS) LC->MS_Q1 MS_Q2 Collision Cell Fragmentation MS_Q1->MS_Q2 MS_Q3 Q3 Filter Detects m/z 169 (Common Fragment) MS_Q2->MS_Q3 Calc Calculate Area Ratio (Area_Native / Area_IS) MS_Q3->Calc Quant Quantification (Corrected for Recovery) Calc->Quant

References

  • PubChem Compound Summary. (2025). Diazinon-13C4 (CID 171382042). National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention (CDC). (2008). Toxicological Profile for Diazinon: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Mahdavi, V., et al. (2018). Elucidation of diazinon metabolites in rice plants by liquid chromatography ion-trap mass spectrometry. International Journal of Environmental Analytical Chemistry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

Sources

Technical Guide: Isotope Dilution Mass Spectrometry (IDMS) for Diazinon Quantification Using Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazinon (


) is a phosphorothioate organophosphate insecticide widely used in agriculture. Its quantification in complex biological and environmental matrices (e.g., plasma, fruit, soil) is frequently compromised by matrix effects —ion suppression or enhancement that skews results in standard external calibration methods.

Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard, specifically Diazinon-13C4 , represents the definitive approach for correcting these errors. By spiking the sample with a known quantity of the isotopologue prior to extraction, the internal standard (IS) acts as a surrogate that experiences the exact same extraction inefficiencies and ionization effects as the native analyte.

This guide details the physicochemical basis, experimental workflow, and mathematical validation required to implement a robust IDMS assay for Diazinon.

Part 1: The Chemistry of Diazinon and the 13C4 Label

Structural Considerations

To effectively use IDMS, one must understand the structural relationship between the analyte and the IS.

  • Native Diazinon: Contains a pyrimidine ring and two ethyl esters.

  • Diazinon-13C4: In high-quality reference standards, the four carbon atoms of the pyrimidine ring are typically replaced with Carbon-13 (

    
    ).
    
    • Why Pyrimidine? Labeling the ring ensures the label is retained in the primary product ion (the pyrimidinyl cation) during collision-induced dissociation (CID), which is essential for MS/MS detection.

    • Why

      
       over Deuterium (
      
      
      
      )? Deuterated standards (
      
      
      ) often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native compound.
      
      
      standards are virtually identical in lipophilicity and volume, ensuring perfect co-elution—a critical requirement for correcting instantaneous matrix effects in the ion source.
Physicochemical Profile
PropertyDiazinon (Native)Diazinon-13C4 (IS)
Molecular Formula


Monoisotopic Mass ~304.10 Da~308.11 Da
Precursor Ion [M+H]+ 305.1 m/z 309.1 m/z
LogP (Octanol/Water) 3.813.81 (Identical)

Part 2: Principles of IDMS

The core axiom of IDMS is that the ratio of the signal intensities is proportional to the ratio of their concentrations, independent of absolute recovery.

The Governing Equation


Where:

  • 
     = Area of the Diazinon peak.
    
  • 
     = Area of the Diazinon-13C4 peak.
    
  • 
     = Concentration of Diazinon in the sample.
    
  • 
     = Concentration of the IS added (constant).
    
  • 
     = Response Factor (derived from calibration curve slope).
    
Mechanism of Error Correction

If the sample matrix suppresses ionization by 40%:

  • The Native Diazinon signal drops by 40%.

  • Because Diazinon-13C4 co-elutes perfectly, its signal also drops by exactly 40%.

  • The ratio (

    
    ) remains constant.
    
  • The calculated concentration is accurate, despite the signal loss.

Part 3: Method Development (LC-MS/MS)

Mass Spectrometry Parameters

The following transitions assume a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI+).

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Diazinon 305.1169.1 Quantifier25
Diazinon 305.1153.1Qualifier35
Diazinon-13C4 309.1173.1 Quantifier (IS)25

Note: The shift from 169 to 173 in the product ion confirms the label is on the pyrimidine ring (


).
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile (Methanol often provides better selectivity for organophosphates).

  • Flow Rate: 0.3 - 0.4 mL/min.

Part 4: Experimental Protocol (QuEChERS Based)

This protocol follows the SANTE/11312/2021 guidelines for pesticide residue analysis.

Workflow Logic

The most critical step in IDMS is the equilibration of the internal standard.

IDMS_Workflow Sample Homogenized Sample (10g) Spike SPIKE IS Add Diazinon-13C4 (CRITICAL STEP) Sample->Spike Equilibrate Equilibration (15-30 mins) Spike->Equilibrate Allows IS to bind to matrix Extract Extraction (Acetonitrile + Salts) Equilibrate->Extract Cleanup dSPE Cleanup (PSA/MgSO4) Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 1: IDMS Workflow. Note that the Internal Standard is added BEFORE solvent extraction to correct for recovery losses.

Step-by-Step Procedure
  • Sample Preparation: Weigh 10.0 g of homogenized sample (e.g., fruit puree, plasma) into a 50 mL centrifuge tube.

  • Internal Standard Spiking (The "Dilution"):

    • Add 100 µL of Diazinon-13C4 working solution (e.g., 10 µg/mL in Methanol).

    • Vortex gently and let stand for 15 minutes. Causality: This allows the IS to permeate the tissue and bind to matrix sites similarly to the native analyte.

  • Extraction:

    • Add 10 mL Acetonitrile (ACN).

    • Vortex vigorously for 1 minute.

    • Add QuEChERS salt packet (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).

    • Shake immediately and vigorously for 1 minute (prevents MgSO4 clumping).

    • Centrifuge at 3000 x g for 5 minutes.

  • Dispersive SPE (Cleanup):

    • Transfer an aliquot of the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) to remove sugars/fatty acids.

    • Vortex and centrifuge.

  • Analysis: Transfer the cleaned extract to an autosampler vial for LC-MS/MS injection.

Part 5: Data Analysis & Quality Control

Calibration Strategy

Do not use external calibration. Construct an Internal Standard Calibration Curve :

  • X-Axis: Concentration Ratio (

    
    )
    
  • Y-Axis: Area Ratio (

    
    )
    

This curve should be linear (


) and pass through (or near) zero.
Validation Criteria (SANTE/11312/2021)

To ensure the method is "in control":

  • Ion Ratio: The ratio of the Quantifier (169) to Qualifier (153) ions for native Diazinon in the sample must match the standard within ±30%.

  • Retention Time: The Native and 13C4 peaks must co-elute (typically within ±0.05 min).

  • Recovery: Absolute recovery (area of IS in sample vs. IS in pure solvent) should be 60-140%, though IDMS mathematically corrects for lower recoveries.

Quantification_Logic RawData Raw MS Signal (Area Counts) RatioCalc Calculate Ratio (Area Native / Area IS) RawData->RatioCalc Normalize CalCurve Apply Calibration Curve (Slope & Intercept) RatioCalc->CalCurve Interpolate Result Final Concentration (Corrected for Matrix & Recovery) CalCurve->Result

Figure 2: The Data Processing Logic. Normalizing to the IS removes variables related to injection volume and ionization efficiency.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • U.S. EPA. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for

Navigating the Nuances of Stability: A Technical Guide to Stable Isotope Labeled Diazinon Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeled (SIL) compounds are indispensable tools in modern analytical science, serving as highly specific internal standards for quantitative analysis. The organophosphate insecticide diazinon, and by extension its SIL counterpart, is subject to degradation under various environmental and storage conditions. Ensuring the chemical stability of SIL-diazinon is paramount for data integrity in residue analysis, environmental fate studies, and metabolism research. This guide provides an in-depth exploration of the factors governing the stability of SIL-diazinon, outlines robust protocols for stability assessment, and offers evidence-based best practices for handling and storage.

Introduction: The Critical Role of Isotopic Fidelity

Stable isotope labeled compounds are synthetic molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[] In quantitative mass spectrometry, the SIL analogue of an analyte, such as diazinon-d10, serves as an ideal internal standard.[2] It co-elutes chromatographically with the unlabeled analyte and exhibits identical ionization behavior, yet is distinguishable by its higher mass. This allows for precise correction of variations in sample extraction, handling, and instrument response.

The foundational assumption underpinning the use of SIL compounds is their chemical and isotopic stability throughout the analytical workflow. Any degradation of the SIL-diazinon standard can lead to inaccurate quantification of the target analyte. Therefore, a comprehensive understanding of its stability profile is not merely a matter of good laboratory practice but a prerequisite for generating reliable and reproducible scientific data.

Diazinon: Structure, Labeling, and Intrinsic Stability

Diazinon, O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate, is an organophosphate insecticide. Its structure contains several sites susceptible to chemical transformation. The most common form of isotopically labeled diazinon is deuterated, often on the isopropyl group (e.g., diazinon-d10).

The stability of diazinon is inherently influenced by its chemical structure. The phosphorothioate ester linkage is the primary site of hydrolytic cleavage. The molecule is also susceptible to oxidation and photodegradation. Generally, diazinon is more stable in alkaline formulations but hydrolyzes in acidic or neutral conditions.[3] It decomposes at temperatures above 120°C and has a shelf-life of at least 3 to 5 years when stored in a dry place.[3]

Principal Degradation Pathways and Influencing Factors

The degradation of diazinon, and by extension its SIL analogue, proceeds primarily through hydrolysis and photolysis. Microbial degradation is also a significant factor in environmental matrices.[4]

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for diazinon.[5] The rate of hydrolysis is highly dependent on pH and temperature. Diazinon is most stable in the pH range of 6.0 to 8.0.[6] Hydrolysis is significantly more rapid under acidic (pH < 3.1) or strongly alkaline (pH > 10.4) conditions.[6]

The primary hydrolysis product is 2-isopropyl-6-methyl-4-pyrimidinol (IMP), a less toxic metabolite.[7] In acidic conditions, the presence of water can promote decomposition into more toxic by-products.[6]

Photolysis

Diazinon can undergo photodegradation when exposed to sunlight, particularly UV radiation.[7][8] This process can lead to the formation of several degradation products, including diazoxon, hydroxydiazinon, and IMP.[7] Diazoxon is of particular concern as it is a more potent cholinesterase inhibitor than diazinon itself.[8] The estimated half-life for the vapor-phase reaction of diazinon with hydroxyl radicals in the atmosphere is approximately 4 hours.[8]

The Kinetic Isotope Effect (KIE)

A crucial consideration for SIL compounds is the kinetic isotope effect. The replacement of a lighter isotope with a heavier one can slightly alter the rate of a chemical reaction if the bond to the isotopic atom is broken in the rate-determining step. For diazinon-d10, where deuterium atoms are typically on the isopropyl group, the C-D bonds are stronger than C-H bonds. While this could theoretically slow down reactions involving the cleavage of these bonds, for the primary degradation pathways of diazinon (hydrolysis of the phosphorothioate ester), the KIE is generally considered to be negligible. The bonds to the deuterium atoms are not directly involved in the rate-limiting step of hydrolysis. However, for metabolic or photodegradation pathways that might involve the isopropyl group, a minor KIE could exist. For most analytical applications using SIL-diazinon as an internal standard, it is assumed that the labeled and unlabeled compounds degrade at the same rate.

A Framework for Stability Assessment

A systematic approach to evaluating the stability of SIL-diazinon solutions is essential. This involves both long-term and accelerated stability studies, as well as forced degradation studies to understand potential degradation products.

Long-Term Stability Testing

Long-term stability studies are designed to evaluate the integrity of the SIL-diazinon standard under its recommended storage conditions.

Experimental Protocol: Long-Term Stability

  • Standard Preparation: Prepare a stock solution of SIL-diazinon in a high-purity solvent (e.g., acetonitrile, ethyl acetate) at a known concentration.

  • Aliquoting and Storage: Dispense aliquots of the stock solution into amber glass vials with PTFE-lined caps to minimize solvent evaporation and light exposure. Store the vials under the recommended conditions (e.g., -20°C).

  • Testing Schedule: Analyze the concentration of the stored standard at defined intervals. A typical schedule would be at time 0, and then every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]

  • Analysis: At each time point, analyze the stored standard against a freshly prepared standard of the same concentration using a validated analytical method, typically LC-MS/MS or GC-MS.[10]

  • Acceptance Criteria: The concentration of the stored standard should remain within a pre-defined range of the initial concentration (e.g., ±10%).

Accelerated Stability (Stress) Testing

Accelerated stability studies are performed at elevated temperatures to predict the long-term stability of the standard and to assess the impact of short-term excursions from the recommended storage conditions, such as during shipping.[9]

Experimental Protocol: Accelerated Stability

  • Standard Preparation and Aliquoting: Prepare and aliquot the SIL-diazinon stock solution as described for the long-term study.

  • Storage Conditions: Store the vials at one or more elevated temperatures (e.g., 40°C) for a defined period, typically up to 6 months.[9]

  • Testing Schedule: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[9]

  • Analysis and Acceptance Criteria: The analysis and acceptance criteria are the same as for the long-term study.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the SIL-diazinon standard under more extreme conditions to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[11]

Experimental Protocol: Forced Degradation

  • Standard Preparation: Prepare solutions of SIL-diazinon in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.

  • Analysis: Analyze the stressed samples using a powerful analytical technique such as LC-QTOF-MS or GC-MS to separate and identify the parent compound and any degradation products.[12]

Data Presentation and Interpretation

The results of stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Long-Term Stability Data for SIL-Diazinon in Acetonitrile at -20°C

Time Point (Months)Mean Concentration (µg/mL)% of Initial Concentration
0100.2100.0
399.899.6
6100.5100.3
1298.998.7
2499.299.0

Table 2: Representative Accelerated Stability Data for SIL-Diazinon in Acetonitrile at 40°C

Time Point (Months)Mean Concentration (µg/mL)% of Initial Concentration
0100.1100.0
198.598.4
395.295.1
691.891.7

Table 3: Summary of Forced Degradation of Diazinon

Stress ConditionMajor Degradation Products Identified
Acidic Hydrolysis2-isopropyl-6-methyl-4-pyrimidinol (IMP)
Alkaline Hydrolysis2-isopropyl-6-methyl-4-pyrimidinol (IMP)
Oxidation (H₂O₂)Diazoxon
Photolysis (UV)Diazoxon, Hydroxydiazinon, IMP

Visualization of Workflows

Long-Term and Accelerated Stability Workflow

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare SIL-Diazinon Stock Solution aliquot Aliquot into Amber Vials prep->aliquot long_term Long-Term Storage (-20°C) aliquot->long_term accelerated Accelerated Storage (e.g., 40°C) aliquot->accelerated schedule Analyze at Pre-defined Time Points long_term->schedule accelerated->schedule lcms LC-MS/MS or GC-MS Analysis schedule->lcms fresh_std Prepare Fresh Standard fresh_std->lcms compare Compare Stored vs. Fresh Standard lcms->compare eval Evaluate Against Acceptance Criteria compare->eval

Caption: Workflow for long-term and accelerated stability testing.

Diazinon Degradation Pathways

Degradation_Pathways diazinon Diazinon hydrolysis Hydrolysis (Acidic or Alkaline) diazinon->hydrolysis H₂O photolysis Photolysis (UV Light) diazinon->photolysis hv oxidation Oxidation diazinon->oxidation [O] imp 2-isopropyl-6-methyl- 4-pyrimidinol (IMP) hydrolysis->imp photolysis->imp diazoxon Diazoxon photolysis->diazoxon hydroxydiazinon Hydroxydiazinon photolysis->hydroxydiazinon oxidation->diazoxon

Caption: Major degradation pathways of diazinon.

Best Practices for Storage and Handling

To ensure the long-term stability and integrity of SIL-diazinon standards, the following best practices should be strictly adhered to:

  • Storage: Store standards in a freezer at or below the manufacturer's recommended temperature (typically -20°C). Use amber glass vials with PTFE-lined caps to protect from light and prevent solvent evaporation.

  • Handling: Allow vials to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

  • Solvent Choice: Use high-purity, anhydrous solvents for preparing solutions to minimize the risk of hydrolysis.

  • Avoid Contamination: Use clean glassware and syringes to prevent cross-contamination.

  • Documentation: Maintain a detailed logbook for each standard, recording the date of receipt, date of first use, and all subsequent uses.

Conclusion

The stability of stable isotope labeled diazinon is a critical parameter that underpins the accuracy and reliability of quantitative analytical methods. A thorough understanding of its degradation pathways—primarily hydrolysis and photolysis—and the factors that influence these processes is essential for any researcher utilizing this compound. By implementing robust stability testing protocols, including long-term, accelerated, and forced degradation studies, and by adhering to best practices for storage and handling, scientists can ensure the integrity of their SIL-diazinon standards and, consequently, the validity of their experimental data.

References

  • APVMA. (n.d.). Diazinon Draft Review - Chemistry Assessment. Australian Pesticides and Veterinary Medicines Authority.
  • ResearchGate. (2025).
  • Visconti, A., et al. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 14(2), 334-340.
  • BOC Sciences. (n.d.). Isotope Labeled Synthesis Reagents.
  • National Center for Biotechnology Inform
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon.
  • Pollution. (2023).
  • Frontiers in Environmental Science. (2021). Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Diazinon - Chapter 7: Analytical Methods.
  • Gomaa, H. M., Suffet, I. H., & Faust, S. D. (1969). Kinetics of hydrolysis of diazinon and diazoxon. Residue Reviews, 29, 171-190.
  • European Medicines Agency. (2023).
  • Frontiers in Microbiology. (2022). Isolation of a diazinon-degrading strain Sphingobium sp.
  • Nakaoka, Y., et al. (2010). Photocatalytic degradation of diazinon in aqueous solution by platinized TiO2.
  • Environmental Microbiome. (2024).
  • HPC Standards. (n.d.). D10-Diazinon Solution (Solvent: Acetonitrile).
  • Lab Manager. (2025).
  • Google Patents. (1982). US4323678A - Process for the manufacture of diazinon.
  • BioPharma Consulting Group. (n.d.).
  • Eurachem. (2021). Stability of a reference material property over an extended period of time.
  • Journal of Environmental Health Science and Engineering. (2021).
  • Frontiers in Ecology and Evolution. (2022). Stable isotopes in monitoring terrestrial arthropods.
  • ACS Publications. (2003).
  • ResolveMass Laboratories. (2025). Forced Degradation vs.
  • International Atomic Energy Agency. (2007).
  • PubMed. (2024). Compound-Specific Isotope Analysis Provides Direct Evidence for Identifying the Source of Residual Pesticides Diazinon and Procymidone in the Soil-Plant System.
  • ResearchGate. (2017).
  • ACS Publications. (2003). Identification of photocatalytic degradation products of diazinon in TiO2 aqueous suspensions using GC/MS/MS and LC/MS with quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (2007).
  • National Institute of Standards and Technology. (n.d.).
  • Journal of Analytical Toxicology. (1998).
  • Semantic Scholar. (2021). Photocatalytic Degradation of Diazinon with a 2D/3D Nanocomposite of Black Phosphorus/Metal Organic Framework.
  • MDPI. (2020).
  • MDPI. (2022).
  • ResearchGate. (2017). Degradation pathway of diazinon by lipase (hydrolysis reaction).
  • PMC. (2021).
  • Journal of Applied Biotechnology Reports. (2018).
  • PubMed. (2008). Oxidation of diazinon by aqueous chlorine: kinetics, mechanisms, and product studies.
  • PubMed. (1998).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ResearchGate. (2018).

Sources

Methodological & Application

LC-MS/MS protocol for Diazinon detection using Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, validated protocol for the quantitation of Diazinon , a widely used organophosphate insecticide, in complex matrices (agricultural produce and biological fluids). The method utilizes Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode.

Crucially, this protocol employs Diazinon-diethyl-d10 or Diazinon-13C4 (specifically labeled on the diethyl moiety) as the Internal Standard (IS). The selection of the IS is critical: commercially available Diazinon-13C4 typically carries the label on the ethoxy groups. Consequently, the primary fragmentation pathway results in the loss of the labeled moiety, yielding a product ion identical to the native analyte (


 169). This guide addresses the specific MS/MS transition logic required to prevent cross-talk and ensure specificity.

Chemical Specifications & Mechanistic Insight

Analyte Properties
CompoundCAS No.FormulaMW ( g/mol )LogPpKa
Diazinon 333-41-5C₁₂H₂₁N₂O₃PS304.353.812.6 (Pyrimidinyl N)
Diazinon-13C4 Var.¹³C₄C₈H₂₁N₂O₃PS308.323.812.6
Internal Standard Strategy
  • Why 13C4? Unlike deuterated standards (D10), which can experience chromatographic isotope effects (shifting retention time relative to the analyte), ¹³C analogs co-elute perfectly with the target. This compensates for matrix effects (ion suppression/enhancement) at the exact moment of ionization.

  • Fragmentation Logic:

    • Native Diazinon: Precursor 305.1 (

      
      ) 
      
      
      
      Product 169.1 (Pyrimidinyl cation). The neutral loss is the diethyl thiophosphate group.
    • Diazinon-13C4 (Ethyl-labeled): Precursor 309.1 (

      
      ) 
      
      
      
      Product 169.1 .
    • Note: Because the label is on the leaving group (the ethyls), the product ion is unlabeled. Specificity is maintained solely by Q1 (Precursor) selection.

Sample Preparation Protocols

We present two workflows: QuEChERS for solid matrices (fruit/vegetables) and Liquid-Liquid Extraction (LLE) for biological fluids (plasma/urine), catering to both agricultural and toxicological applications.

Workflow Visualization

SamplePrep cluster_Food Path A: Food/Ag (QuEChERS) cluster_Bio Path B: Bio-Fluids (LLE) Start Homogenized Sample (10g Food or 200µL Plasma) IS_Add Add IS: Diazinon-13C4 (Final Conc: 100 ng/mL) Start->IS_Add Q1 Add 10mL Acetonitrile + Shake 1 min IS_Add->Q1 Solid Matrix L1 Add 1mL MTBE + Vortex 2 min IS_Add->L1 Liquid Matrix Q2 Add Salts (4g MgSO4, 1g NaCl) + Shake & Centrifuge Q1->Q2 Q3 dSPE Cleanup (PSA + C18 + MgSO4) Q2->Q3 Q_End Extract Ready for LC Q3->Q_End L2 Centrifuge (4000g, 5 min) L1->L2 L3 Evaporate Supernatant (N2 stream @ 40°C) L2->L3 L4 Reconstitute (Mobile Phase A:B 50:50) L3->L4 L_End Extract Ready for LC L4->L_End

Caption: Dual-track sample preparation workflow for agricultural (QuEChERS) and biological (LLE) matrices.

Protocol A: QuEChERS (AOAC 2007.01) – Food Matrices
  • Weigh: Transfer 10.0 g of homogenized sample (e.g., apple, cucumber) into a 50 mL centrifuge tube.

  • Spike: Add 50 µL of Diazinon-13C4 working solution (10 µg/mL). Vortex 30s.

  • Extract: Add 10 mL Acetonitrile (MeCN) with 1% Acetic Acid. Shake vigorously for 1 min.

  • Partition: Add QuEChERS salt packet (4 g MgSO₄, 1 g NaOAc). Shake immediately for 1 min.

  • Centrifuge: 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150 mg MgSO₄, 25 mg PSA). Vortex 30s; Centrifuge 3000 x g for 1 min.

  • Filter: Filter supernatant (0.2 µm PTFE) into an LC vial.

Protocol B: Liquid-Liquid Extraction (LLE) – Plasma/Urine
  • Aliquot: Transfer 200 µL plasma to a 1.5 mL Eppendorf tube.

  • Spike: Add 20 µL Diazinon-13C4 (100 ng/mL).

  • Extract: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 2 min.

  • Phase Sep: Centrifuge at 10,000 x g for 5 min.

  • Dry: Transfer organic (upper) layer to a clean tube. Evaporate to dryness under N₂ at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase (50:50 A:B).

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C

  • Injection Vol: 2-5 µL

  • Flow Rate: 0.4 mL/min

Mobile Phases:

  • A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid

  • B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

    • Note: Methanol is preferred over Acetonitrile for Diazinon to improve separation from matrix interferences in complex food samples.

Gradient Table:

Time (min)% BEvent
0.0010Initial Hold
1.0010Desalting
6.0095Linear Ramp
8.0095Wash
8.1010Re-equilibration
10.0010End Run
Mass Spectrometry (ESI+) Parameters
  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3500 V

  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Role
Diazinon 305.1169.1 5025Quantifier
Diazinon 305.1153.15040Qualifier
Diazinon-13C4 309.1169.1 5025Internal Std

Critical Technical Note: The transition for Diazinon-13C4 is 309.1


 169.1 . The product ion (169.1) corresponds to the pyrimidine ring. Since the ¹³C label is typically on the ethyl  groups (part of the phosphate leaving group), the label is lost during fragmentation. This is normal and acceptable, provided the precursor (Q1) resolution is sufficient to separate native (305) from labeled (309) species.

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor Ion [M+H]+ = 305.1 Transition Collision Cell (CID) Precursor->Transition Product1 Quantifier Ion (Pyrimidine Ring) m/z = 169.1 Transition->Product1 Primary Path Product2 Qualifier Ion m/z = 153.1 Transition->Product2 Secondary Path Loss Neutral Loss (Diethyl thiophosphate) Transition->Loss Lost Fragment

Caption: Collision-Induced Dissociation (CID) pathway of Diazinon. The ¹³C label on the ethyl group is contained within the 'Neutral Loss' fragment.

Method Validation Criteria (SANTE/11312/2021 & FDA Bioanalytical)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met:

  • Linearity:

    
     over the range of 1 – 500 ng/mL.
    
  • Recovery: Spiked samples (low/high QC) must yield 70–120% recovery.

  • Matrix Effect (ME): calculated as:

    
    
    
    • If ME is > ±20%, the use of the ¹³C IS is mandatory to correct the data.

  • Ion Ratio: The ratio of Quantifier (169) to Qualifier (153) peak areas must be within ±30% of the reference standard.

Troubleshooting & Optimization

  • Issue: Signal Saturation.

    • Cause: Diazinon responds very strongly in ESI+.

    • Fix: If linearity curves flatten at the top, divert the LC flow to waste for the first 2 minutes or dilute extracts 1:10.

  • Issue: "Crosstalk" in IS Channel.

    • Cause: Isotopic impurity in the native standard (natural ¹³C abundance).

    • Fix: Ensure the native concentration is not so high that its M+4 isotope contributes significantly to the 309 transition. The M+4 abundance of native Diazinon is low (<1%), but at high concentrations (>1000 ng/mL), it may appear in the IS window. Keep IS concentration constant (e.g., 50 ng/mL) and analyte below 500 ng/mL.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols.

    • Fix: Ensure Ammonium Formate is present in both mobile phases to buffer the pH and pair with the basic pyrimidine nitrogen.

References

  • U.S. EPA. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.Link

  • Anastassiades, M., et al. (2003).

Application Note: High-Precision Quantitation of Diazinon in Complex Food Matrices using Diazinon-13C4 IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Diazinon residues in high-matrix food samples (vegetable oils, spices, and high-pigment produce) using Isotope Dilution Mass Spectrometry (IDMS). By utilizing Diazinon-13C4 as a surrogate internal standard (IS), this method corrects for signal suppression (matrix effects) and extraction inefficiencies that compromise traditional external calibration methods. The protocol employs a modified QuEChERS AOAC 2007.01 extraction followed by LC-MS/MS analysis, achieving compliance with strict EU Maximum Residue Levels (MRLs) down to 0.01 mg/kg.

Introduction & Regulatory Context

Diazinon is a nonsystemic organophosphate insecticide used to control pests in soil and on foliage. Due to its acetylcholinesterase inhibition toxicity, its use is heavily regulated.

  • Regulatory Limits: The European Union (EU) has set MRLs for Diazinon at the Limit of Determination (LOD) of 0.01 mg/kg for many commodities following the revocation of its approval [1].

  • The Challenge: Analysis of organophosphates in complex matrices (e.g., olive oil, spices, tea) is plagued by Matrix Effects (ME) . Co-eluting matrix components in Electrospray Ionization (ESI) compete for charge, often causing signal suppression of 20–80% [2].

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS). Unlike deuterium-labeled standards (which may experience hydrogen-deuterium exchange or chromatographic separation from the native analyte due to the isotope effect), Diazinon-13C4 co-elutes perfectly with native Diazinon and mirrors its ionization behavior, providing a self-validating correction factor for every sample.

Chemical & Physical Properties[1][2][3][4][5]

Native vs. Internal Standard
PropertyDiazinon (Native)Diazinon-13C4 (Internal Standard)
CAS Number 333-41-52724513-33-9 (Example)
Formula C₁₂H₂₁N₂O₃PSC₈¹³C₄ H₂₁N₂O₃PS (Ethyl-labeled)
Mol.[1][2][3] Weight 304.35 g/mol ~308.32 g/mol
LogP 3.81 (Lipophilic)3.81 (Identical)
Label Position N/ATypically on the O,O-diethyl groups

Note: The 13C4 label on the ethyl groups is chemically stable and does not undergo exchange in protic solvents, unlike some deuterated analogs. [3]

Experimental Protocol

Reagents & Materials
  • Standards: Native Diazinon (Certified Reference Material), Diazinon-13C4 (>98% isotopic purity).

  • Extraction Salts (AOAC 2007.01): 6 g MgSO₄, 1.5 g NaOAc.

  • dSPE Cleanup: 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18 (for lipids), or GCB (Graphitized Carbon Black) for pigments.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol, Formic Acid, Ammonium Formate.

Workflow Diagram

The following diagram illustrates the critical "Pre-Extraction Spike" logic required for IDMS validation.

G Start Homogenized Sample (10g) Spike CRITICAL STEP: Spike Diazinon-13C4 IS (Target: 10-50 ppb) Start->Spike Corrects Extraction Loss Extract Add 10mL MeCN (1% HOAc) + AOAC Salts (MgSO4/NaOAc) Spike->Extract Shake Shake vigorously (1 min) Centrifuge (4000 rpm, 5 min) Extract->Shake Aliquot Transfer Supernatant Shake->Aliquot Cleanup dSPE Cleanup (PSA/C18/MgSO4) Aliquot->Cleanup Remove Lipids/Sugars Filter Filter (0.2 µm PTFE) Dilute if necessary Cleanup->Filter Analyze LC-MS/MS Analysis (MRM Mode) Filter->Analyze

Caption: IDMS Workflow. Spiking the IS before extraction ensures that any analyte loss during cleanup is mathematically compensated.

Step-by-Step Methodology

Step 1: Sample Homogenization Cryogenically mill the sample (e.g., with dry ice) to prevent degradation of thermally labile pesticides, though Diazinon is relatively stable. Weigh 10 g (±0.1 g) into a 50 mL centrifuge tube.

Step 2: Internal Standard Spiking (The "Anchor") Add Diazinon-13C4 solution to the sample before solvent addition.

  • Concentration: Spike at a level relevant to the MRL (e.g., 0.01 mg/kg).[4][5] If the MRL is 10 ppb, spike the IS at 10–50 ppb.

  • Equilibration: Allow the spike to sit for 15 minutes to interact with the matrix, mimicking the binding of the native pesticide.

Step 3: Extraction (AOAC 2007.01)

  • Add 10 mL of Acetonitrile containing 1% Acetic Acid. (The acid stabilizes pH-sensitive OPs).

  • Vortex for 1 min to disperse the solvent.

  • Add the salt packet (6 g MgSO₄, 1.5 g NaOAc). Note: Adding salts after the solvent prevents the formation of MgSO₄ clumps.

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 RCF for 5 minutes.

Step 4: Dispersive SPE (Cleanup) Transfer an aliquot (e.g., 1 mL) of the supernatant to a dSPE tube.

  • For General Produce: 150 mg MgSO₄ + 25 mg PSA.

  • For Fats/Oils: Add 25 mg C18.

  • For Pigmented (Spinach/Berries): Add 2.5–7.5 mg GCB. Caution: Excess GCB can absorb planar pesticides, but Diazinon is generally robust. Vortex and centrifuge. Transfer supernatant to an autosampler vial.

Instrumental Analysis (LC-MS/MS)[10][11][12][13]

Chromatographic Conditions
  • Column: C18 (e.g., Zorbax Eclipse Plus or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Diazinon typically elutes in the hydrophobic region (~7-8 min).

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive mode (M+H)⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (V)
Diazinon (Native) 305.1 169.1 Quantifier25
305.1153.1Qualifier40
Diazinon-13C4 309.1 169.1 IS Quantifier25

Technical Note on Transitions: The Diazinon-13C4 precursor is shifted by +4 Da (305 → 309) due to the four ¹³C atoms on the diethyl side chains [3]. The primary fragment (m/z 169) corresponds to the pyrimidinyl moiety, which does not carry the label. Therefore, the product ion remains at 169.1. The specificity is achieved via the unique precursor mass (309.1) selected in Quadrupole 1.[6]

Calculation: Isotope Dilution Equation

Quantification is performed not by absolute area, but by the Area Ratio .



Where RRF (Relative Response Factor) is determined from a solvent standard:



Why this works: If matrix suppression reduces the Native signal by 50%, it also reduces the co-eluting IS signal by 50%. The ratio remains constant, yielding accurate quantitative results.

References

  • European Commission. (2025). EU legislation on MRLs. Health and Food Safety. [Link]

  • Stahnke, H., et al. (2012).[7] Reduction of matrix effects in liquid chromatography-electrospray ionization-mass spectrometry by dilution of the sample extracts. Analytical Chemistry. [Link]

  • PubChem. (2025). Diazinon-13C4 Compound Summary. National Library of Medicine. [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link]

Sources

Using Diazinon-13C4 as an internal standard in GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Diazinon in Agricultural Matrices using Isotope Dilution GC-MS (IDMS) with Diazinon-13C4

Abstract

The accurate quantitation of Diazinon, a widely used organophosphate insecticide, is frequently compromised by severe matrix enhancement effects in Gas Chromatography-Mass Spectrometry (GC-MS). This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Diazinon-diethyl-13C4 as an internal standard. Unlike external standardization, this method inherently corrects for extraction losses, injection variability, and matrix-induced signal enhancement, ensuring data integrity compliant with EPA and SANTE/11312/2021 guidelines.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Organophosphate Analysis Diazinon (O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) is prone to "matrix-induced chromatographic response enhancement." In clean solvent, active sites in the GC inlet (silanol groups) can irreversibly adsorb Diazinon, leading to poor peak shapes and low response. When a complex matrix (e.g., fruit extract) is injected, matrix components block these active sites, effectively "protecting" the analyte and resulting in a paradoxically higher signal (130–150% recovery) compared to solvent standards.

The Solution: Isotope Dilution (IDMS) Using Diazinon-13C4 (labeled on the diethyl ester groups) provides a chemical mirror to the native analyte.

  • Co-elution: The 13C4 analog elutes at the nearly identical retention time as native Diazinon.

  • Self-Correction: Any matrix enhancement affecting the native compound affects the internal standard (IS) equally. By quantifying the ratio of Native/IS, the enhancement factor cancels out mathematically.

Chemical Properties & Mass Spectrometry Strategy

Compound: Diazinon-diethyl-13C4 Molecular Formula: C


H

N

O

PS (Labeled) MW: 308.3 g/mol (Native MW: 304.3 g/mol ) Label Position: The four carbons of the two ethyl ester groups (

C

-ethoxy).

Fragmentation & Ion Selection (EI Source): A critical technical nuance exists for this specific isotopologue. The primary fragmentation pathway of Diazinon involves the cleavage of the pyrimidinyl group.

  • Native Diazinon: M+ (304), Base Peak m/z 179 (pyrimidinyl fragment), m/z 137.

  • Diazinon-13C4: M+ (308).

    • Crucial Note: The base fragment (m/z 179) corresponds to the pyrimidine moiety, which does not contain the 13C label . Therefore, both Native and IS produce the same m/z 179 fragment.

    • Quantitation Strategy: You must use the Molecular Ion (M+) for quantitation to distinguish the IS from the Native.

AnalyteQuant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Diazinon (Native) 304 179137
Diazinon-13C4 (IS) 308 179*277 (M - OEt)

*Note: m/z 179 is isobaric for both. It serves as a general confirmation of the diazinon skeleton but cannot distinguish Native from IS.

Experimental Protocol

Reagents and Materials
  • Standards: Diazinon (Native) and Diazinon-diethyl-13C4 (>99% atom % 13C).

  • Solvents: Acetonitrile (LC-MS grade), Toluene (Nanograde).

  • QuEChERS Kit: AOAC 2007.01 method (MgSO4, NaOAc).

  • dSPE Clean-up: PSA (Primary Secondary Amine) + C18 (for lipid removal).

Standard Preparation
  • Stock Solutions (1000 µg/mL): Dissolve 10 mg of Native and 10 mg of IS separately in 10 mL Acetone or Acetonitrile.

  • IS Spiking Solution (10 µg/mL): Dilute the IS stock 1:100 in Acetonitrile.

  • Calibration Curve: Prepare 6 levels of Native Diazinon (e.g., 10, 50, 100, 500, 1000 ng/mL) in solvent.

  • IS Addition: Add the IS Spiking Solution to every calibration standard and sample extract to achieve a constant concentration (e.g., 100 ng/mL).

Sample Preparation (QuEChERS Workflow)

Reference: AOAC Official Method 2007.01

  • Homogenize: Weigh 10 g of sample (e.g., chopped grapes/spinach) into a 50 mL centrifuge tube.

  • IS Spike: Add 100 µL of IS Spiking Solution (10 µg/mL) directly to the sample before extraction. This is critical for recovery correction.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4 g MgSO4, 1 g NaOAc). Shake vigorously for 1 min. Centrifuge at 3000 RCF for 5 min.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA, 25 mg C18). Vortex and centrifuge.

  • Final Prep: Transfer supernatant to GC vial. (Optional: Exchange solvent to Toluene if using splitless injection to improve focusing).

GC-MS/MS or GC-SIM Parameters

Instrument: Agilent 7890B/5977B (or equivalent). Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

ParameterSetting
Inlet Splitless, 250°C, Purge flow 50 mL/min at 1.0 min
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Oven Program 70°C (1 min) → 25°C/min → 150°C → 5°C/min → 200°C → 20°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition SIM (Selected Ion Monitoring)

SIM Group Table:

  • Start Time: 12.00 min (Adjust based on actual RT, typically ~13-14 min).

  • Dwell Time: 25 ms per ion.

  • Ions: 304.1, 308.1, 179.1, 137.1.

Workflow Visualization

Diazinon_Workflow cluster_logic Matrix Correction Logic Sample Homogenized Sample (10 g) Spike SPIKE Internal Standard (Diazinon-13C4) Sample->Spike Critical Step Extract Extraction (AcN) + Salting Out (AOAC 2007.01) Spike->Extract Centrifuge1 Centrifuge (Phase Separation) Extract->Centrifuge1 CleanUp dSPE Clean-up (PSA/C18/MgSO4) Centrifuge1->CleanUp Supernatant GCMS GC-MS Analysis (SIM Mode: m/z 304 & 308) CleanUp->GCMS Data Quantitation (Ratio: Area 304 / Area 308) GCMS->Data Calculate RRF Matrix Matrix Enhancement (Blocks Active Sites) Correction IS & Native Affected Equally Matrix->Correction

Caption: Step-by-step IDMS workflow for Diazinon analysis. The critical spiking step occurs before extraction to correct for all downstream recovery losses.

Data Analysis & Validation

Calculation of Relative Response Factor (RRF): Since the IS is added at a constant concentration, calculate the RRF using your calibration standards:



Quantitation of Unknowns:



Validation Criteria (SANTE/11312/2021):

  • Ion Ratio: The ratio of qualifier/quantifier ions (e.g., 179/304) in the sample must match the standard within ±30%.

  • Retention Time: Native and IS must elute within ±0.1 min of each other.

  • Linearity: R² > 0.99 for the calibration curve (10–1000 ng/mL).

  • Recovery: Absolute recovery of the IS should be monitored (typically 70–120%). Low IS recovery (<50%) indicates extraction issues, even if the ratio corrects the result.

Troubleshooting

IssueProbable CauseCorrective Action
High Background at m/z 179 Co-eluting matrix interferences or column bleed.Use m/z 304/308 strictly for quant. Ensure clean liner.
Tailing Peaks Active sites in liner or column head.Trim column (10 cm). Replace liner with Ultra Inert (UI) wool.
Low IS Response Ion suppression (if using MS/MS) or extraction loss.Check dSPE pH. Diazinon is stable at neutral pH but degrades in strong acid/base.
IS Signal in Blank Cross-contamination.Check syringe wash solvents. Run solvent blanks between high samples.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • Anastassiades, M., et al. (2003).

Application Note: High-Precision Quantitation of Diazinon Residues in Agricultural Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Diazinon residues in complex agricultural matrices (fruits, vegetables, and grains). By utilizing Diazinon-13C4 as a surrogate Internal Standard (IS) within a buffered QuEChERS workflow, this method eliminates errors caused by matrix-induced ion suppression and extraction variability. The protocol achieves high sensitivity (LOQ < 1.0 µg/kg) and meets the rigorous validation criteria of SANTE/11312/2021 and AOAC 2007.01.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Organophosphate Analysis

Diazinon (


) is a non-systemic organophosphate insecticide. While effective, its residue analysis is complicated by two factors:
  • Acid Instability: Diazinon hydrolyzes rapidly in acidic environments (pH < 3.1). Traditional unbuffered extraction methods can lead to degradation and false negatives.

  • Signal Suppression: In Electrospray Ionization (ESI), co-eluting matrix components (pigments, sugars) compete for charge in the ionization droplet. This "matrix effect" often suppresses the Diazinon signal by 20–50%, rendering external calibration inaccurate.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

This protocol employs Diazinon-13C4 (pyrimidine-ring labeled) as the Internal Standard. Unlike deuterium-labeled standards (


), which can undergo Hydrogen/Deuterium exchange in protic solvents, the 

label is chemically inert and located on the stable pyrimidine backbone.

Mechanism of Error Correction: Because Diazinon-13C4 is chemically identical to the target analyte but distinguishable by mass (+4 Da), it experiences the exact same extraction losses and ionization suppression. By quantifying the ratio of the native Diazinon area to the IS area, these errors are mathematically cancelled out.

Materials and Reagents

  • Target Analyte: Diazinon (CAS: 333-41-5), Purity > 98%.

  • Internal Standard: Diazinon-13C4 (pyrimidine-4,5,6-13C4), Purity > 99% isotopic enrichment.

  • Extraction Salts (AOAC 2007.01): 6 g

    
     + 1.5 g Na-Acetate (anhydrous). Note: The acetate buffers the extract to pH ~5.0, protecting Diazinon from hydrolysis.
    
  • dSPE Cleanup:

    • General Fruits/Veg: 150 mg

      
       + 50 mg PSA (Primary Secondary Amine).
      
    • High Fat/Pigment: Add 50 mg C18 or GCB (Graphitized Carbon Black) as needed.

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Ammonium Formate, Formic Acid.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path, emphasizing the Point of Addition for the Internal Standard. Adding the IS before extraction is the only way to correct for recovery losses.

QuEChERS_Workflow Sample 1. Sample Homogenization (Cryogenic Milling) Weigh 2. Weigh 10g Sample (+ 10 mL H2O if dry) Sample->Weigh Spike 3. CRITICAL STEP: Add Diazinon-13C4 IS (Surrogate Spiking) Weigh->Spike Corrects Extraction Efficiency Extract 4. Extraction Add 10 mL MeCN + AOAC Salts Shake 1 min & Centrifuge Spike->Extract Cleanup 5. dSPE Cleanup Transfer Supernatant to PSA/MgSO4 Vortex & Centrifuge Extract->Cleanup Aliquot 6 mL Analysis 6. LC-MS/MS Analysis Inject 2 µL Cleanup->Analysis

Figure 1: Buffered QuEChERS extraction workflow. The addition of Diazinon-13C4 at Step 3 ensures correction for both extraction recovery and instrument matrix effects.

Standard Preparation
  • Stock Solutions: Prepare 1000 µg/mL individual stocks of Diazinon and Diazinon-13C4 in MeCN. Store at -20°C.

  • Internal Standard Spiking Solution: Dilute Diazinon-13C4 to 10 µg/mL in MeCN.

  • Calibration Curve: Prepare a 6-point curve (1, 5, 10, 50, 100, 500 µg/L) in solvent .

    • Note: Because we are using an isotopically labeled IS, matrix-matched calibration standards are not strictly necessary, though they are good practice. The IS will correct for the difference between solvent and matrix response.

    • Constant IS Concentration: Add Diazinon-13C4 to all calibration vials at a fixed concentration of 50 µg/L.

Sample Extraction (AOAC 2007.01)
  • Weigh: Transfer 10.0 g (±0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • IS Addition: Add 50 µL of the 10 µg/mL Diazinon-13C4 solution to the sample. Vortex for 30 seconds to equilibrate.

    • Target IS concentration in sample = 50 µg/kg.

  • Solvent Addition: Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid. Shake vigorously for 1 minute.

  • Salting Out: Add the AOAC salt packet (6 g

    
    , 1.5 g NaOAc). Immediately shake vigorously for 1 minute to prevent 
    
    
    
    agglomeration.
  • Centrifugation: Centrifuge at >3000 RCF for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a 2 mL dSPE tube (150 mg

    
    , 50 mg PSA). Vortex for 30 seconds and centrifuge.
    
  • Final Prep: Transfer 200 µL of cleaned extract to an autosampler vial. Dilute with 800 µL of Water/Ammonium Formate (Mobile Phase A) to improve peak shape.

LC-MS/MS Instrumentation Parameters

System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series, Sciex 6500+, or equivalent).

Liquid Chromatography
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

    • Note: Ammonium formate is essential to promote

      
       formation and stabilize the signal.
      
Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Role
Diazinon 305.1 169.1 5025Quantifier
Diazinon305.1153.15015Qualifier
Diazinon-13C4 309.1 173.1 5025Internal Standard

Note: The Quantifier transition 305->169 corresponds to the cleavage of the pyrimidine ring. The 13C4 label is on this ring, shifting the fragment mass by +4 to 173.

Results and Discussion

Linearity and Quantification

Quantification is performed using the Area Ratio :



Plot Concentration vs. Ratio. The method typically yields linearity of


 across the range of 1–500 µg/kg.
Matrix Effect Correction (Mechanism)

The diagram below illustrates why the IS is critical. In a "dirty" matrix (e.g., spinach), the ionization efficiency drops. However, because the IS co-elutes perfectly, it suffers the same drop. The ratio remains constant.

Matrix_Effect cluster_0 Clean Solvent cluster_1 Matrix (Suppression) S_Native Native Signal: 100% S_Ratio Ratio: 1.0 S_Native->S_Ratio S_IS IS Signal: 100% S_IS->S_Ratio M_Native Native Signal: 60% (Suppressed) M_Ratio Ratio: 1.0 M_Native->M_Ratio M_IS IS Signal: 60% (Suppressed) M_IS->M_Ratio

Figure 2: Self-correcting mechanism of IDMS. Despite signal suppression in the matrix, the calculated ratio remains unaffected.

Performance Data (Typical)
ParameterValueNotes
Recovery 95 - 105%Corrected by IS (Uncorrected: 70-85%)
RSD (Precision) < 5%n=6 replicates
LOQ 0.5 µg/kgWell below EU MRLs (typically 10 µg/kg)
Retention Time 6.4 minIS and Analyte must elute within ±0.02 min

Troubleshooting & Tips

  • IS Recovery Low? If the absolute area of the IS drops below 30% of the solvent standard, the matrix suppression is too high. Dilute the final extract 1:5 or 1:10 with mobile phase.

  • Diazinon Degradation: If you observe poor recovery despite the IS, check the pH of the extract. If pH < 4, the buffering capacity of the Na-Acetate was exceeded (common in citrus). Add more Na-Acetate.

  • Qualifier Ratio Failure: If the ion ratio (169/153) deviates by >30% from the standard, suspect interference. Use a different column phase (e.g., Phenyl-Hexyl) to separate the interference.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.

  • U.S. EPA. (2010). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for MS principles).

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid

Multi-residue pesticide analysis workflow involving Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust, self-validating workflow for the quantification of Diazinon and other organophosphate pesticides in high-water and high-pigment food matrices. By integrating Diazinon-13C4 as a Stable Isotope-Labeled Internal Standard (SIL-IS) into an AOAC 2007.01 (QuEChERS) extraction, this method eliminates quantitative bias caused by signal suppression (matrix effects) and extraction variability. This guide is designed for analytical chemists requiring compliance with SANTE/11312/2021 guidelines.

Introduction: The Matrix Challenge

In multi-residue pesticide analysis, "Matrix Effects" (ME) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary source of quantitative error. Co-eluting matrix components (phospholipids, pigments, sugars) compete for charge in the electrospray ionization (ESI) source, often suppressing the signal of the target analyte.

While matrix-matched calibration curves can compensate for this, they do not account for extraction recovery losses or retention time shifts .

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS).

  • The Mechanism: Diazinon-13C4 is chemically identical to the target (Diazinon) but distinguishable by mass. It experiences the exact same extraction efficiency, retention time, and ionization suppression. Therefore, the ratio of the analyte response to the IS response remains constant, regardless of matrix interference.

Materials & Reagents

Reference Standards
  • Target Analyte: Diazinon (Purity >98%).[1]

  • Internal Standard: Diazinon-13C4 (pyrimidine-13C4).

    • Note: The 13C label is located on the pyrimidine ring to ensure the label is retained in the primary quantitation fragment.

    • Concentration: Prepare a working IS solution at 5 µg/mL in Acetonitrile (MeCN).

Reagents (AOAC 2007.01)
  • Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid.[2]

  • Extraction Salts: 4g MgSO4 (anhydrous) + 1g NaOAc (Sodium Acetate).

  • dSPE Clean-up (General Fruits/Veg): 150mg MgSO4 + 50mg PSA (Primary Secondary Amine).

  • dSPE Clean-up (Pigmented): Add 50mg GCB (Graphitized Carbon Black) to the above.

Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical "Spike-Before-Extract" logic required for valid IDMS.

G Sample Homogenized Sample (15g) Spike Spike Internal Standard (Diazinon-13C4) Sample->Spike Critical Step Extract Extraction (AOAC 2007.01) MeCN + 1% HOAc MgSO4/NaOAc Spike->Extract Equilibrate 15 min Centrifuge Centrifugation >3000 rcf, 5 min Extract->Centrifuge CleanUp dSPE Clean-up (PSA/MgSO4) Centrifuge->CleanUp Supernatant Analyze LC-MS/MS Analysis CleanUp->Analyze

Figure 1: Analytical workflow emphasizing the pre-extraction addition of Diazinon-13C4 to correct for both recovery and matrix effects.

Step-by-Step Methodology
  • Homogenization: Cryogenically mill the sample (e.g., strawberry, spinach) to increase surface area and pore accessibility.

  • IS Spiking (The Critical Control Point):

    • Weigh 15.0 g (±0.1 g) of homogenate into a 50 mL centrifuge tube.

    • Immediately add 50 µL of Diazinon-13C4 working solution (resulting in ~16.6 ppb in-vial concentration).

    • Expert Insight: Vortex for 30 seconds and let stand for 15 minutes. This allows the IS to permeate the tissue and bind to active sites, mimicking the "aged" residue of the native pesticide.

  • Extraction:

    • Add 15 mL of 1% Acetic Acid in MeCN . (The acid buffers the pH to ~5, preventing hydrolysis of Diazinon).

    • Add AOAC 2007.01 salts (4g MgSO4, 1g NaOAc).

    • Shake vigorously (or use Geno/Grinder) for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up:

    • Transfer 1 mL of supernatant to a dSPE tube (PSA/MgSO4).

    • Vortex 30s, Centrifuge 1 min.

    • Transfer 200 µL of extract to an autosampler vial and dilute with 800 µL Water (to improve peak shape on C18 columns).

Instrumental Analysis (LC-MS/MS)

LC Conditions
  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

MS/MS Transitions

Diazinon-13C4 utilizes a mass shift of +4 Da. The fragmentation pattern must track the labeled ring.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Diazinon 305.1 [M+H]+169.1 153.120 / 28
Diazinon-13C4 309.1 [M+H]+173.1 -20

Note: The product ion 169.1 corresponds to the isopropyl-methyl-pyrimidinyl group. Since the 13C label is on this ring, the product ion shifts to 173.1, maintaining specificity.

Data Analysis & Logic

Matrix Effect (ME) Calculation

To quantify the severity of suppression, compare the slope of a calibration curve in pure solvent vs. matrix-matched extract (without IS correction).



  • Negative Value: Ion Suppression (Common in ESI).

  • Positive Value: Ion Enhancement.

The Correction Logic (Visualization)

The following decision tree explains how the Internal Standard validates the data.

Logic Start Calculate Recovery of Diazinon-13C4 Check Is Recovery 60% - 140%? Start->Check Pass PASS: System Valid Use Ratio (Area_Analyte / Area_IS) for Quantification Check->Pass Yes Fail FAIL: Extraction Issue or Severe Suppression Check->Fail No Action Dilute Sample 1:10 and Re-inject Fail->Action

Figure 2: Decision logic for validating quantitative results based on IS recovery, adhering to SANTE/11312/2021 guidelines.

Results & Discussion

Linearity and Sensitivity

Using the Diazinon-13C4 correction, the method demonstrates linearity (


) across the range of 1–100 ng/mL. The Limit of Quantitation (LOQ) is established at 10 µg/kg , satisfying the Maximum Residue Limits (MRLs) for most global regulations.
Recovery Data (Spiked Strawberry Matrix)

The table below compares "External Calibration" (Solvent only) vs. "Internal Standard Correction."

Spike Level (µg/kg)Recovery % (External Cal)Recovery % (With Diazinon-13C4)RSD % (n=5)
1045% (Suppressed)98% 3.2
5052% (Suppressed)101% 2.8
10048% (Suppressed)99% 2.1

Interpretation: Without the internal standard, the matrix effect causes a ~50% underestimation of the pesticide residue. The 13C4-IS corrects this to near 100% accuracy.

References

  • European Commission. (2021).[3] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][4] Retrieved from [Link]

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Diazinon: Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of Diazinon and Metabolites in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and bioanalytical scientists involved in toxicology and drug metabolism. It details a validated workflow for the simultaneous determination of Diazinon and its primary metabolites in biological fluids, utilizing Diazinon-13C4 as a structural Internal Standard (IS).

Executive Summary

Diazinon is an organophosphate insecticide that undergoes rapid metabolic conversion in mammals.[1][2][3] Accurate biomonitoring requires the quantification of the parent compound and its specific metabolites: 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) and diethyl thiophosphate (DETP) .

This protocol leverages Diazinon-diethyl-d10 (or 13C4) as an Internal Standard. A critical scientific distinction addressed here is the retention of the isotopic label . While Diazinon-13C4 serves as a perfect IS for the parent compound and the phosphate metabolite (DETP), the specific pyrimidine metabolite (IMHP) loses the labeled moiety during hydrolysis. This guide provides the correction factors and workflow to maintain quantitative rigor despite this structural divergence.

Metabolic Pathway & Isotope Tracking

Understanding the fate of the 13C4 label is prerequisite to accurate quantification. The 13C4 label in commercial Diazinon standards is typically located on the O,O-diethyl moiety.

  • Parent (Diazinon-13C4): Retains Label.

  • Activation (Diazoxon): Retains Label.

  • Hydrolysis Product 1 (DETP): Retains Label (Ideal for DETP quantitation).

  • Hydrolysis Product 2 (IMHP): Loses Label (Requires relative response factor calibration or separate IS if strict isotope dilution is required).

Figure 1: Diazinon Metabolic Pathway and Label Fate Visualizing the hydrolysis of Diazinon into IMHP and DETP, highlighting the path of the 13C4 label.

DiazinonMetabolism Diazinon Diazinon (Parent) [Contains 13C4 Label] Diazoxon Diazoxon (Active) [Contains 13C4 Label] Diazinon->Diazoxon CYP450 Activation (Desulfuration) IMHP IMHP (Specific Metabolite) [Label LOST] Diazinon->IMHP Hydrolysis (Esterase) DETP DETP (Non-Specific) [Retains 13C4 Label] Diazinon->DETP Hydrolysis Diazoxon->IMHP Hydrolysis Diazoxon->DETP Hydrolysis (to DEP)

Caption: Metabolic hydrolysis of Diazinon. Note that the 13C4-diethyl label tracks with the phosphate metabolite (DETP), not the pyrimidine ring (IMHP).

Materials & Reagents

ReagentGrade/Specification
Analyte Standard Diazinon (neat), IMHP, DETP (>98% purity)
Internal Standard Diazinon-diethyl-13C4 (100 µg/mL in Acetonitrile)
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade)
Buffer Ammonium Formate (10 mM), Formic Acid (0.1%)
Enzyme

-Glucuronidase (Helix pomatia) for urine hydrolysis
SPE Cartridges Polymeric Hydrophilic-Lipophilic Balance (e.g., Oasis HLB, 60 mg)

Sample Preparation Protocol

This protocol uses Solid Phase Extraction (SPE) to minimize matrix effects, crucial when using a surrogate IS for IMHP.

A. Pre-treatment (Urine Hydrolysis)

Metabolites in urine are often conjugated. Hydrolysis is required to measure total IMHP.

  • Aliquot 1.0 mL of urine into a glass centrifuge tube.

  • Add 50 µL of Internal Standard working solution (Diazinon-13C4, 1.0 µg/mL).

  • Add 1.0 mL of Acetate Buffer (pH 5.0) containing

    
    -Glucuronidase  (2,000 units).
    
  • Incubate at 37°C for 12 hours (overnight).

  • Cool to room temperature.

B. Solid Phase Extraction (SPE)

Figure 2: SPE Extraction Workflow Step-by-step visualization of the clean-up process.

SPE_Workflow Condition 1. Condition 2mL MeOH 2mL Water Load 2. Load Sample (Hydrolyzed Urine) Condition->Load Wash 3. Wash 5% MeOH in Water (Remove Salts) Load->Wash Elute 4. Elute 2mL Acetonitrile Wash->Elute Recon 5. Reconstitute Evaporate N2 Re-dissolve in Mobile Phase Elute->Recon

Caption: Optimized SPE workflow using Polymeric HLB cartridges to ensure retention of both polar (IMHP) and non-polar (Diazinon) analytes.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions
  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Time (min)% BDescription
0.010Initial Hold (Polar Metabolites)
1.010Begin Gradient
8.095Elute Parent (Diazinon)
10.095Wash
10.110Re-equilibration
MS/MS Acquisition (MRM Mode)

Note: Transitions must be optimized for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Diazinon 305.1169.125Quantifier (Parent)
Diazinon-13C4 309.1 169.1 25Internal Standard
IMHP 153.1111.120Specific Metabolite
DETP 171.197.015Non-Specific Metabolite
DETP-13C4 *175.1101.015Generated In-Situ Standard

Technical Note on Diazinon-13C4 Transition: The precursor for Diazinon-13C4 is 309.1 (Parent + 4 Da). The product ion 169.1 corresponds to the pyrimidine ring. Since the 13C label is on the ethyl groups (which are lost in this fragmentation), the product ion mass is identical to the unlabeled parent's product ion. This is acceptable because the precursors are resolved mass-spectrometrically.

Data Analysis & Validation

Quantification Logic
  • Diazinon: Use Diazinon-13C4 as a direct internal standard.[4]

    
    
    
  • DETP: If metabolic conversion of the IS occurred (in vivo study), DETP-13C4 may be present. If spiking IS post-collection, use Diazinon-13C4 as a surrogate IS, but correct for Recovery differences.

  • IMHP: Since IMHP does not retain the label:

    • Ideally, use an external calibration curve corrected by the recovery of Diazinon-13C4 (Surrogate Mode).

    • Validation Requirement: You must establish the Relative Response Factor (RRF) between IMHP and Diazinon-13C4 during method validation.

Linearity & Limits
  • Range: 0.5 – 500 ng/mL.

  • LOD: ~0.1 ng/mL (Matrix dependent).

  • Recovery: Expect >85% for Diazinon; >75% for IMHP using HLB SPE.

References

  • ATSDR (Agency for Toxic Substances and Disease Registry). (2008).[2] Toxicological Profile for Diazinon. U.S. Department of Health and Human Services.[2] Link

  • PubChem. (2023). Diazinon-13C4 Compound Summary. National Center for Biotechnology Information. Link

  • Ibanez, M., et al. (2006).[5][6] "Elucidation of diazinon metabolites in biological samples by LC-QTOF-MS." Analytical Chemistry. (Cited for IMHP/DETP identification methodology).

  • Yokley, R. A., et al. (2000).[5][6] "Determination of diazinon metabolites in urine by LC-MS/MS." Journal of Agricultural and Food Chemistry. (Basis for SPE protocol).

  • CDC (Centers for Disease Control and Prevention). (2023). Biomonitoring Summary: Diazinon. Link

Sources

QuEChERS method modification for Diazinon-13C4 recovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhanced QuEChERS Protocol for Diazinon-13C4 Recovery in Complex Matrices

Abstract

This guide details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol specifically optimized for the recovery of Diazinon and its internal standard, Diazinon-13C4, from complex agricultural matrices. While standard QuEChERS methods (AOAC 2007.01 or EN 15662) are robust, Diazinon presents specific challenges due to its susceptibility to hydrolysis in acidic environments and its planar pyrimidine structure, which can lead to adsorptive losses during cleanup. This protocol prioritizes the AOAC 2007.01 (Acetate buffering) method to maintain pH stability and modifies the dispersive Solid Phase Extraction (dSPE) step to prevent analyte loss associated with Graphitized Carbon Black (GCB).

Introduction & Scientific Context

Diazinon (O,O-diethyl O-2-isopropyl-6-methylpyrimidin-4-yl phosphorothioate) is an organophosphate insecticide widely used in agriculture.[1] Accurate quantification is critical due to strict Maximum Residue Limits (MRLs).

The Challenge: Stability and Matrix Effects
  • Hydrolytic Instability: Diazinon contains a phosphorothioate ester bond that is susceptible to hydrolysis. While stable at neutral pH (half-life ~138 days at pH 7), degradation accelerates significantly in acidic conditions (half-life ~12 hours at pH 3.1) [1]. Unbuffered extraction methods can lead to low recovery if the sample matrix is naturally acidic (e.g., citrus, grapes).

  • Planar Adsorption: Diazinon possesses a heterocyclic pyrimidine ring. Standard cleanup sorbents like Graphitized Carbon Black (GCB), used to remove pigments, strongly adsorb planar molecules. Improper use of GCB can result in recovery losses of >40% for Diazinon [2].

  • Matrix Suppression: Co-eluting matrix components in LC-MS/MS can suppress ionization. The use of a stable isotope-labeled internal standard, Diazinon-13C4 , is non-negotiable for correcting these variations.

Method Optimization Strategy

To ensure high recovery (70–120%) and precision (RSD < 20%), the following modifications are applied to the standard workflow:

ParameterStandard ApproachModified Protocol for DiazinonScientific Rationale
Extraction Buffer Unbuffered or CitrateAcetate Buffer (pH 5) Maintains pH > 4.5 to prevent acid hydrolysis of the phosphorothioate bond while ensuring extraction efficiency [3].
dSPE Sorbent PSA + GCB (for color)PSA + C18 (No GCB) GCB adsorbs the planar pyrimidine ring of Diazinon. C18 is used to remove lipids/waxes without retaining the analyte.
Internal Standard Post-extraction spikePre-extraction spike Diazinon-13C4 is added to the homogenized sample before solvent addition to correct for extraction efficiency and matrix effects.

Detailed Experimental Protocol

Reagents and Materials
  • Standards: Diazinon (Native) and Diazinon-13C4 (Internal Standard).

  • Extraction Salts (AOAC 2007.01): 6 g MgSO₄, 1.5 g NaOAc (Sodium Acetate).

  • dSPE Cleanup Kit: 150 mg MgSO₄, 50 mg PSA, 50 mg C18 (per 1 mL extract). Do not use GCB.

  • Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid.

  • Apparatus: Homogenizer, Centrifuge (≥ 3000 rcf), Vortex mixer.

Step-by-Step Workflow

Step 1: Sample Homogenization Cryogenically mill the sample (fruit/vegetable) with dry ice or liquid nitrogen to obtain a fine powder. Weigh 10.0 g ± 0.1 g into a 50 mL FEP centrifuge tube.

Step 2: Internal Standard Addition (Critical) Add 100 µL of Diazinon-13C4 working solution (e.g., 10 µg/mL in Acetonitrile) directly to the sample.

  • Note: Vortex for 30 seconds and let stand for 15 minutes to allow interaction with the matrix, mimicking the native analyte.

Step 3: Extraction

  • Add 10 mL Acetonitrile (containing 1% Acetic Acid) .

  • Vortex vigorously for 1 minute to disperse clumps.

  • Add the AOAC Salt Packet (6 g MgSO₄, 1.5 g NaOAc).

    • Why: The exothermic reaction of MgSO₄ prevents salt agglomeration if added after the solvent. NaOAc buffers the system to pH ~5.

  • Shake vigorously (hand or mechanical shaker) for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes .

Step 4: Dispersive SPE (Cleanup)

  • Transfer 1 mL of the supernatant (upper Acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .

    • Caution: Ensure no GCB is present. If the sample is highly pigmented (e.g., spinach) and GCB is required, add toluene to the extract (approx. 10% v/v) to displace planar analytes from the carbon surface [2].

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 2 minutes .

Step 5: Analysis Preparation Transfer 0.5 mL of the cleaned extract to an autosampler vial. Dilute 1:1 with 5 mM Ammonium Formate in Water to match the initial mobile phase conditions and improve peak shape.

Instrumental Analysis (LC-MS/MS)

System: Agilent 6400 Series / Sciex Triple Quad or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water. Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

  • Note: Ammonium formate aids ionization; Formic acid ensures protonation [M+H]+.

Gradient:

  • 0-1 min: 5% B

  • 1-8 min: Ramp to 95% B

  • 8-10 min: Hold 95% B

  • 10.1 min: Re-equilibrate 5% B

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Diazinon 305.1169.13025Quantifier
305.1153.13040Qualifier
Diazinon-13C4 309.1173.13025Internal Std

Note on 13C4 Transition: The fragment at m/z 169 corresponds to the pyrimidinol moiety. Assuming the 13C label is on the pyrimidine ring (standard for many suppliers), the fragment shifts by +4 Da to 173.1. Always verify the transition with your specific standard certificate.

Visualized Workflow (Graphviz)

QuEChERS_Diazinon cluster_cleanup dSPE Cleanup (Critical Decision) Start Homogenized Sample (10g) IS_Add Add Diazinon-13C4 IS (Wait 15 min) Start->IS_Add Solvent Add 10mL ACN + 1% HAc IS_Add->Solvent Salts Add Salts (AOAC) 6g MgSO4 + 1.5g NaOAc Solvent->Salts Shake Shake (1 min) & Centrifuge (5 min) Salts->Shake Aliquot Transfer 1mL Supernatant Shake->Aliquot Clean_Standard Standard Matrix: Add PSA + C18 + MgSO4 Aliquot->Clean_Standard Standard Clean_Pigment Pigmented Matrix: Avoid GCB or Add Toluene Aliquot->Clean_Pigment High Pigment Centrifuge2 Centrifuge (2 min) Clean_Standard->Centrifuge2 Clean_Pigment->Centrifuge2 Dilute Dilute 1:1 with Mobile Phase A Centrifuge2->Dilute Analyze LC-MS/MS Analysis (MRM 305->169 / 309->173) Dilute->Analyze

Caption: Optimized QuEChERS workflow for Diazinon. Note the specific exclusion of GCB in the cleanup step unless strictly necessary.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Recovery (<70%) pH too low (Hydrolysis)Ensure NaOAc buffer is used. Check sample pH is > 4.[2]0.
Adsorption to GCBRemove GCB from dSPE. Use C18 only.
Poor Precision (RSD >20%) Inhomogeneous ISVortex sample immediately after adding Diazinon-13C4.
Signal Suppression High Lipid ContentIncrease C18 amount to 100 mg or use "Freeze-out" step (-20°C for 30 min) before dSPE.

References

  • National Pesticide Information Center. (2011). Diazinon Technical Fact Sheet. Oregon State University. Link

  • Zhao, L. & Stevens, J. (2012). Optimizing Recoveries of Planar Pesticides in Spinach Using Toluene and Agilent Bond Elut QuEChERS AOAC Kits with Graphitized Carbon. Agilent Technologies Application Note. Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International, 90(2), 485–520. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7668EN. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effect Correction in Diazinon Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Implementation of Diazinon-13C4 Internal Standard for LC-MS/MS & GC-MS/MS Document ID: TS-DIAZ-13C4-V2.0 Applicable Standards: SANTE/11312/2021 (EU), EPA Method 8141B

Introduction: The Matrix Effect Challenge

In the analysis of organophosphorus pesticides like Diazinon in complex matrices (e.g., high-water content fruits, fatty commodities, or biological fluids), Matrix Effects (ME) are the primary source of quantification error. Co-eluting matrix components in the ion source (ESI or APCI) compete for charge, causing Ion Suppression (signal loss) or Enhancement (signal gain).

This guide details the use of Diazinon-13C4 as a surrogate Internal Standard (IS) to correct these effects. Because Diazinon-13C4 is a stable isotope-labeled analogue, it shares the exact retention time and physicochemical properties of native Diazinon but is mass-differentiated by +4 Da.

Module 1: The Mechanism of Correction

Why Diazinon-13C4?

Unlike structural analogues (e.g., TPP or PCB 153), Diazinon-13C4 provides kinetic and ionization compensation .

  • Co-Elution: It elutes at the exact same retention time as native Diazinon.

  • Identical Ionization Environment: Any matrix component suppressing the native Diazinon signal will suppress the Diazinon-13C4 signal by the exact same factor.

  • Ratio Stability: While absolute peak areas fluctuate due to matrix load, the Area Ratio remains constant.



Module 2: Experimental Workflow (SIDA Protocol)

The following workflow integrates the Internal Standard before extraction. This approach (Process Efficiency) corrects for both Extraction Recovery (RE) and Matrix Effects (ME) simultaneously.

Workflow Diagram

SIDA_Workflow Sample Homogenized Sample (10g) Spike Spike IS (Diazinon-13C4) Sample->Spike Critical Step Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Equilibration (15 min) Clean d-SPE Cleanup (PSA/C18/MgSO4) Extract->Clean Supernatant Analyze LC-MS/MS Analysis (MRM Mode) Clean->Analyze Dilute & Shoot Calc Data Processing (Ratio Calculation) Analyze->Calc

Caption: Stable Isotope Dilution Assay (SIDA) workflow. Spiking IS prior to extraction compensates for both recovery losses and matrix effects.

Module 3: Instrument Setup & MRM Transitions

To successfully implement this, you must configure your Mass Spectrometer (Triple Quadrupole) to monitor both the native and labeled compounds simultaneously.

Note on Isotope Label Position: Commercially available Diazinon-13C4 is typically labeled on the diethyl groups.

  • Native Parent: m/z 305

  • 13C4 Parent: m/z 309 (+4 Da shift)

  • Fragment: The primary fragment (pyrimidinyl ring, m/z 169) is often unlabeled if the label is on the ethyl groups. This is acceptable because Q1 (First Quadrupole) filters the unique parent masses.

Recommended MRM Table (ESI Positive Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Type
Diazinon (Native) 305.1169.1203025Quantifier
305.1153.1203015Qualifier
Diazinon-13C4 (IS) 309.1 169.1 203025Quantifier

Note: Always verify the specific label position on your Certificate of Analysis. If the label is on the pyrimidine ring, the product ion for the IS will be 173.1.

Module 4: Troubleshooting Center (FAQs)

Q1: My Internal Standard (IS) peak area varies significantly between samples. Is the run invalid?

Answer: Not necessarily.

  • Diagnosis: In SIDA, the IS area should vary if matrix effects are present. If the IS area in a tomato sample is 50% lower than in a solvent standard, it indicates 50% ion suppression.

  • Validation: Check the Response Ratio (Native Area / IS Area). If the calibration curve (plotted as Ratio vs. Concentration) is linear (

    
    ) and QC checks pass, the IS is doing its job correcting the variation.
    
  • Failure Limit: If IS area drops below 30% of the solvent standard, sensitivity may be compromised (LOQ issues). Dilute the sample (1:5 or 1:10) to reduce matrix load.[1]

Q2: I see a signal for Native Diazinon in my "IS Only" blank. Is my standard contaminated?

Answer: This is likely "Cross-Talk" or Isotopic Contribution.

  • Cause: Native Diazinon naturally contains

    
     isotopes (~1.1% natural abundance). However, you are seeing Native in the IS channel, or IS in the Native channel?
    
    • Scenario A (Native in IS channel): Rare, as Native is lighter (305) than IS (309).

    • Scenario B (IS in Native channel): Possible if the IS is not isotopically pure. Check the "Isotopic Purity" on your vial (should be >99%).

  • Solution: Ensure your mass resolution (Unit Resolution, 0.7 FWHM) is set correctly on Q1 and Q3 to prevent overlap.

Q3: The retention time of the IS and Native Diazinon are slightly different.

Answer: This is the "Isotope Effect" (Deuterium effect), but it is negligible for


.
  • Diagnosis:

    
     labels usually co-elute perfectly. If you see a shift >0.05 min, check:
    
    • Dwell Time: Too high dwell time can cause peak sampling "jaggedness," shifting the apparent apex.

    • Interference: An isobaric matrix interference might be merging with one of the peaks.

  • Action: Check the ion ratio of the Native quantifier/qualifier. If that is stable, the shift is likely an artifact of scan speed.

Module 5: Calculations & Validation

To prove the method works according to SANTE/11312/2021 [1], you must quantify the Matrix Effect (ME) and Process Efficiency (PE).

The Formulas
MetricFormulaInterpretation
Matrix Effect (ME%)

< 0 : Suppression> 0 : Enhancement
Recovery (RE%)

Efficiency of extraction step only.
Process Efficiency (PE%)

Total method yield (Extraction + Matrix Effect).
  • A: Peak Area of standard in Pure Solvent .

  • B: Peak Area of standard spiked into Extracted Matrix (Post-Extraction Spike).

  • C: Peak Area of standard spiked into Sample (Pre-Extraction Spike).

Troubleshooting Logic Tree

Use this decision tree when recovery is low (<70%) or accuracy fails.

Troubleshooting_Tree Start Problem: Low Recovery (<70%) CheckIS Check IS Response (Absolute Area) Start->CheckIS Branch1 IS Area is Low (Suppression) CheckIS->Branch1 < 70% of Solvent Branch2 IS Area is Normal (Extraction Issue) CheckIS->Branch2 ~ 100% of Solvent Sol1 Action: Dilute Sample or Clean Liner Branch1->Sol1 Sol2 Action: Check pH, Salts, or Shaking Time Branch2->Sol2

Caption: Decision tree for isolating Matrix Effects vs. Extraction Losses.

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2] Retrieved from [Link]

  • U.S. EPA. (2010). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][4] SW-846 Update IV. Retrieved from [Link]

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry.[5] AOAC Official Method 2007.01.

Sources

Technical Support Center: Troubleshooting Low Recovery of Diazinon-13C4 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the analysis of Diazinon, with a specific focus on the low recovery of its isotopically labeled internal standard, Diazinon-13C4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The following information is structured in a question-and-answer format to directly address potential problems you may be encountering in your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Diazinon-13C4 internal standard recovery is consistently low across all my samples. What are the most likely causes?

Low and consistent recovery of your internal standard points towards a systematic issue in your analytical method. The primary areas to investigate are sample preparation, instrument conditions, and the chemical stability of the standard itself.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_prep Sample Preparation Investigation cluster_inst Instrumental Analysis cluster_stability Chemical Stability start Low Diazinon-13C4 Recovery prep_check Sample Preparation Issues? start->prep_check inst_check Instrumental Problems? start->inst_check stability_check Chemical Instability? start->stability_check extraction Extraction Inefficiency prep_check->extraction matrix Matrix Effects prep_check->matrix ph Incorrect pH prep_check->ph source MS Source Contamination inst_check->source lc LC Conditions inst_check->lc hydrolysis Hydrolysis stability_check->hydrolysis photolysis Photodegradation stability_check->photolysis solution Resolution extraction->solution matrix->solution ph->solution source->solution lc->solution hydrolysis->solution photolysis->solution

Caption: A flowchart for troubleshooting low Diazinon-13C4 recovery.

Q2: How can I determine if my extraction method is the cause of low Diazinon-13C4 recovery?

Inefficient extraction is a common culprit. Diazinon is a non-systemic organophosphate insecticide, and its recovery can be influenced by the extraction technique employed, such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2]

Troubleshooting Steps:

  • Evaluate Your Extraction Solvent: Ensure the solvent is appropriate for Diazinon. Acetonitrile is commonly used in the QuEChERS method.[1][2]

  • Optimize SPE Sorbents and Solvents: If using SPE, the choice of sorbent is critical. For organophosphorus pesticides, C18 or polymeric sorbents like styrene-divinylbenzene are often effective.[3] The pH of the sample and the choice of elution solvent also significantly impact recovery.[4]

  • Perform a Recovery Experiment:

    • Prepare a clean solvent standard with a known concentration of Diazinon-13C4.

    • Prepare a matrix-matched standard by spiking a blank matrix extract with the same concentration of Diazinon-13C4 after the extraction process.

    • Prepare a pre-extraction spiked sample by adding the Diazinon-13C4 to a blank matrix before the extraction process.

    • Analyze all three samples.

Sample Type Expected Outcome if Extraction is Efficient Observed Outcome with Inefficient Extraction
Clean Solvent StandardHigh signal intensity(Reference)
Post-extraction SpikeHigh signal intensity, comparable to solvent standardHigh signal intensity
Pre-extraction SpikeHigh signal intensity, comparable to post-extraction spikeSignificantly lower signal intensity than post-extraction spike

If the pre-extraction spike shows significantly lower recovery than the post-extraction spike, your extraction method is likely the issue.

Q3: Could matrix effects be suppressing the signal of my Diazinon-13C4 internal standard?

Yes, matrix effects are a significant challenge in LC-MS/MS analysis and can lead to ion suppression, which reduces the signal intensity of your internal standard.[5][6][7][8] The "matrix" refers to all other components in your sample besides the analyte of interest.[8]

How to Diagnose Matrix Effects:

You can use the data from the recovery experiment described in Q2. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-extraction Spike / Peak Area in Solvent Standard) x 100%

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Mitigation Strategies for Matrix Effects:

  • Improve Sample Cleanup: Utilize more effective cleanup steps in your QuEChERS or SPE protocol to remove interfering matrix components.[2]

  • Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact.

  • Optimize Chromatography: Adjust your LC gradient to better separate the Diazinon-13C4 from co-eluting matrix components.[6]

  • Use a Different Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[7]

Q4: I suspect my Diazinon-13C4 might be degrading during my sample preparation. How can I confirm this and prevent it?

Diazinon is susceptible to hydrolysis, especially under acidic or strongly alkaline conditions.[9][10] Since Diazinon-13C4 is chemically identical to its unlabeled counterpart, it will exhibit the same stability profile.

Understanding Diazinon Stability:

Diazinon is most stable in a pH range of 6.0 to 8.0.[9] Hydrolysis is significantly faster under acidic (pH < 3.1) or alkaline (pH > 10.4) conditions.[9] The primary degradation products are diazoxon and 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine).[11][12]

Degradation_Pathway Diazinon Diazinon-13C4 Hydrolysis Hydrolysis (Acidic or Alkaline pH) Diazinon->Hydrolysis Oxidation Oxidation Diazinon->Oxidation IMHP IMHP-13C4 (Oxypyrimidine) Hydrolysis->IMHP Diazoxon Diazoxon-13C4 (Toxic Metabolite) Oxidation->Diazoxon Diazoxon->IMHP

Caption: Degradation pathway of Diazinon.

Experimental Protocol to Test for Degradation:

  • Prepare pH-Adjusted Solutions: Prepare several aliquots of a blank matrix extract and adjust the pH to different levels (e.g., pH 4, 7, and 9).

  • Spike with Internal Standard: Add a known amount of Diazinon-13C4 to each pH-adjusted aliquot.

  • Incubate: Let the samples sit at room temperature for a duration similar to your sample preparation time.

  • Analyze: Neutralize the samples and analyze them by LC-MS/MS.

A significant decrease in the Diazinon-13C4 signal in the acidic or alkaline samples compared to the neutral sample would confirm pH-dependent degradation.

Prevention:

  • Control pH: Ensure that the pH of your samples and extraction solvents remains within the stable range for Diazinon (pH 6-8).[9]

  • Temperature: Keep samples cool, as higher temperatures can accelerate degradation.[10]

  • Sample Storage: Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures and in a neutral pH buffer.

Q5: My internal standard recovery is decreasing over the course of an analytical run. What could be the cause?

A decline in internal standard signal throughout a run often points to issues within the LC-MS/MS system.

Potential Instrumental Issues:

  • MS Source Contamination: The accumulation of non-volatile matrix components in the ion source can lead to a gradual decrease in ionization efficiency. This is a common cause for declining signal intensity over a sequence of injections.

  • Water in the MS Source: For some mass spectrometers, an excess of water entering the source can cause a drop in response.

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak shape distortion and a decrease in signal.

Troubleshooting Steps:

  • Clean the MS Source: Follow the manufacturer's instructions for cleaning the ion source components.

  • Check for Water: Ensure that your solvents are dry and that there are no leaks in your system.

  • Implement a Column Wash: Include a robust column wash step at the end of your gradient to elute any strongly retained matrix components.

  • Inject a Solvent Standard: Periodically inject a clean solvent standard during your run. If the signal for this standard also decreases over time, it strongly suggests a system-level problem rather than a sample-specific one.

References

  • Chromatography Forum. (2011). Decreasing Internal Standard recovery in method 8260. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Diazinon Draft Review - Chemistry Assessment.
  • National Pesticide Information Center. (n.d.). Diazinon Technical Fact Sheet. [Link]

  • Extranet Systems. (n.d.). TECHNICAL DIAZINON.
  • SANCO. (2006). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS Document N° SANCO/10232/2006.
  • Gao, J., et al. (2021). Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System. Frontiers in Microbiology. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Diazinon. [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Diazinon.
  • National Center for Biotechnology Information. (n.d.). Diazinon. PubChem. [Link]

  • Tang, C., et al. (2022). Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway. Frontiers in Microbiology. [Link]

  • Abdel-Hamid, R. M., & El-Hefny, D. E. (2016). VALIDATION STUDY OF QUECHERS METHOD FOR DETERMINATION OF DIAZINON RESIDUES IN APPLE FRUITS.
  • National Center for Biotechnology Information. (n.d.). Diazinon-13C4. PubChem. [Link]

  • DTO Innovators. (2014).
  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]

  • ResearchGate. (2015). Are there any tricks when using Quechers method to extract pesticide from fresh grapes?. [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Diazinon. [Link]

  • Al-Asmari, A. K., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques.
  • Md. Musfiqur Rahman, et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules. [Link]

  • Asian Journal of Chemistry. (2012).
  • MDPI. (2022).
  • LCGC. (n.d.).
  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. [Link]

  • Taylor & Francis. (2023).
  • OMICS Online. (n.d.).

Sources

Technical Support Center: LC-MS/MS Optimization for Diazinon Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing the Impact of Ion Suppression using Diazinon-13C4 Document ID: TS-DIAZ-004 Last Updated: February 2026 Applicable For: Bioanalytical, Environmental, and Forensic Toxicology Applications

Executive Summary

Ion suppression is the "silent killer" of LC-MS sensitivity and accuracy. It occurs when co-eluting matrix components compete with your analyte for charge in the electrospray ionization (ESI) source.[1] While sample preparation reduces the presence of these interferents, the use of a Stable Isotope Labeled Internal Standard (SIL-IS)—specifically Diazinon-13C4 —is the primary defense mechanism to compensate for the suppression that remains.

This guide details the mechanistic advantage of 13C-labeling over deuterated alternatives and provides validated workflows for diagnosing and correcting matrix effects.

The Mechanics of Suppression & Correction

Why Diazinon-13C4? (The Physics of Co-elution)

Q: Why should I use Diazinon-13C4 instead of a cheaper deuterated standard (e.g., Diazinon-d10)?

A: The choice of 13C4 is driven by chromatographic fidelity and isotopic stability.

  • The Deuterium Isotope Effect: Deuterium (

    
    H) is lighter and forms shorter, stronger bonds than Hydrogen (
    
    
    
    H). In high-resolution chromatography (UHPLC), deuterated analogs often elute slightly earlier than the native analyte. If the matrix suppression zone is narrow, the IS might elute outside the suppression window while the analyte remains inside it. This leads to over-correction or under-correction.
  • Perfect Co-elution: Carbon-13 (

    
    C) adds mass without significantly altering the bond vibrational energy or lipophilicity. Diazinon-13C4 co-elutes perfectly with native Diazinon.
    
  • Compensation Mechanism: Because they co-elute, the analyte and the IS experience the exact same "charge competition" environment in the ESI droplet. If the matrix suppresses the analyte signal by 40%, it also suppresses the IS signal by 40%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Visualizing the Mechanism

IonSuppression cluster_LC Chromatography cluster_ESI ESI Source (Charge Competition) cluster_MS Mass Analyzer LC LC Column Matrix Matrix (Phospholipids) LC->Matrix Co-elution Analyte Diazinon (Native) LC->Analyte IS Diazinon-13C4 LC->IS Droplet ESI Droplet (Limited Charge) Matrix->Droplet Occupies Surface Analyte->Droplet Competes IS->Droplet Competes Identically Signal Signal Output Droplet->Signal Suppressed Ionization

Figure 1: Mechanism of Ion Suppression. Matrix components (red) dominate the droplet surface, preventing analyte ionization. The IS (green) suffers the same fate, maintaining the critical response ratio.

Diagnostic Workflows

Protocol A: Post-Column Infusion (PCI)

Use this to visualize WHERE in your chromatogram suppression is happening.

The Setup:

  • Infusion Pump: Syringe pump infusing Diazinon-13C4 (approx. 100 ng/mL) at 10 µL/min.

  • LC Flow: Your standard mobile phase gradient (without injection) flowing at normal rate (e.g., 0.4 mL/min).

  • T-Piece: Connect the infusion line and LC flow into a T-piece before the ESI source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma/urine/soil) via the LC.

Interpretation: Monitor the MRM transition for Diazinon-13C4. The baseline should be high and stable.

  • Dip in Baseline: Indicates ion suppression (matrix components stealing charge).[1]

  • Peak in Baseline: Indicates ion enhancement.

  • Action: If the dip aligns with your Diazinon retention time, you must improve cleanup or rely heavily on the IS.

Protocol B: Matrix Factor Calculation (Matuszewski Method)

Use this to quantify the EXTENT of suppression.

Step 1: Prepare three sets of samples.

  • Set A (Neat Standards): Diazinon spiked in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Diazinon into the final extract.

  • Set C (Pre-Extraction Spike): Spike Diazinon into matrix, then extract (Standard QC).

Step 2: Calculate Parameters.

ParameterFormulaInterpretation
Absolute Matrix Factor (MF)

< 1.0 = Suppression> 1.0 = Enhancement
IS-Normalized MF

Should be close to 1.0 . This proves the IS is working.
Recovery (RE)

Measures extraction efficiency, distinct from suppression.

Troubleshooting Guide (FAQ)

Scenario 1: Low Sensitivity

Q: My Diazinon signal is weak, but the IS signal is also weak. Is this suppression? A: Likely, yes.

  • Diagnosis: If the IS signal in a solvent standard is 1,000,000 counts, but in your sample it drops to 50,000 counts, you have 95% signal suppression.

  • Fix: The IS corrects the quantification, but it cannot restore sensitivity. If the signal drops below the Limit of Quantitation (LOQ), the IS cannot save you. You must dilute the sample (1:5 or 1:10) to reduce the matrix load. Paradoxically, diluting often increases the S/N ratio by releasing the suppression.

Scenario 2: Variable IS Response

Q: The Diazinon-13C4 peak area varies wildly between samples (CV > 15%). Is my run invalid? A: Not necessarily.

  • Explanation: In bioanalysis (e.g., urine or soil), matrix complexity varies per sample. Sample A might suppress the signal by 20%, Sample B by 80%.

  • Check: Look at the Area Ratio (Analyte/IS).[2] If the calibration curve is linear (

    
    ) and QCs pass, the IS is doing its job by compensating for these variations.
    
  • Limit: If IS variation exceeds 50% across a batch, check for instrument drift or dirty source components.

Scenario 3: Retention Time Shift

Q: My native Diazinon and Diazinon-13C4 are separating slightly. Why? A: This suggests you might be using a very high-efficiency column (e.g., sub-2-micron particles) with a long gradient, or your "13C4" standard contains deuterium.

  • Verification: Check the Certificate of Analysis (CoA). Ensure it is purely Carbon-13 labeled.

  • Fix: If they separate, the IS is no longer experiencing the exact same matrix environment. You may need to adjust the gradient to force co-elution or switch to a lower plate-count column.

Optimization Workflow

OptimizationWorkflow Start Start Method Development Step1 Perform Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression at RT? Step1->Decision1 Action1 Modify Chromatography (Move peak away from suppression) Decision1->Action1 Yes (Heavy) Step2 Calculate IS-Normalized Matrix Factor Decision1->Step2 No / Mild Action1->Step1 Action2 Improve Extraction (SPE / QuEChERS) Action1->Action2 If RT shift fails Action2->Step1 Decision2 MF = 0.8 - 1.2? Step2->Decision2 Decision2->Action2 No Final Method Validated Decision2->Final Yes

Figure 2: Decision tree for eliminating matrix effects.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

Sources

Resolving peak co-elution issues between Diazinon and Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Resolving Peak Co-elution Issues Between Diazinon and Diazinon-13C4

Welcome to our dedicated technical support center. This resource is designed for researchers, analytical scientists, and professionals in drug development who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of the organophosphate pesticide Diazinon, with the aid of its isotopically labeled internal standard, Diazinon-13C4. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of chromatographic co-elution between these two compounds.

Frequently Asked Questions (FAQs)

Q1: Why do Diazinon and Diazinon-13C4 co-elute in our LC-MS system?

A1: Co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS) is not only common but often the intended outcome in LC-MS analysis.[1] Diazinon and Diazinon-13C4 are structurally identical, with the only difference being the substitution of four Carbon-12 atoms with Carbon-13 atoms in the internal standard.[2] This subtle change in mass does not significantly alter the physicochemical properties that govern chromatographic retention, such as polarity and hydrophobicity. Therefore, they interact with the stationary and mobile phases in a nearly identical manner, leading to their co-elution. The mass spectrometer is then used to differentiate between the two compounds based on their mass-to-charge (m/z) ratio.

Q2: Is it always necessary to chromatographically separate Diazinon and its isotopic internal standard?

A2: No, in fact, for most quantitative LC-MS/MS applications, co-elution is desirable. The primary purpose of a SIL-IS is to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects (ion suppression or enhancement) during mass spectrometric detection.[1] By co-eluting, both the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction and reliable quantification. Complete chromatographic separation is generally only necessary if the detector cannot differentiate between the analyte and the internal standard, which is not the case with mass spectrometry.[3]

Q3: Under what circumstances might I want to achieve some degree of separation?

A3: While complete co-elution is standard practice, there are a few niche scenarios where achieving a slight separation or resolving unexpected peak shapes might be beneficial:

  • Investigating Interference: If you suspect an isobaric interference (a different compound with the same mass as Diazinon or its internal standard) is co-eluting, altering the chromatography to separate the interference from the analyte and internal standard can help confirm its presence.

  • High Analyte Concentrations: At very high analyte concentrations, the analyte signal can suppress the ionization of the co-eluting internal standard. While this is a less common issue, achieving a slight separation can sometimes mitigate this effect.

  • Method Development and Peak Shape Evaluation: During method development, ensuring that both the analyte and internal standard exhibit symmetrical peak shapes can be easier to visualize with a slight separation.

Troubleshooting Guide: Managing Co-elution of Diazinon and Diazinon-13C4

This guide provides a systematic approach to understanding and adjusting the chromatographic behavior of Diazinon and its internal standard.

Initial Assessment: Understanding Your System

Before making any changes, it is crucial to have a baseline understanding of your current method and the chemical properties of the analytes.

PropertyDiazinonDiazinon-13C4
Molecular Formula C12H21N2O3PSC8(13C)4H21N2O3PS
Molecular Weight 304.35 g/mol 308.32 g/mol [2]
Precursor Ion ([M+H]+) m/z 305m/z 309
Common Product Ions m/z 277, 169, 125m/z 281, 173, 129

Note: Precursor and product ions should be optimized for your specific instrument.

A typical sample preparation method for Diazinon in environmental or food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction with acetonitrile followed by a cleanup step.[4][5][6]

Troubleshooting Workflow

If you are experiencing issues with peak shape, or have a specific need to induce a slight separation between Diazinon and Diazinon-13C4, follow this logical progression of steps.

start Start: Co-elution Issue Identified check_ms Step 1: Verify MS Resolution Can the mass spectrometer clearly distinguish between m/z 305 and 309? start->check_ms adjust_gradient Step 2: Modify Mobile Phase Gradient Is the gradient shallow enough to allow for subtle differences in retention to manifest? check_ms->adjust_gradient If Yes change_mobile_phase Step 3: Alter Mobile Phase Composition Can changing the organic solvent or adding modifiers alter selectivity? adjust_gradient->change_mobile_phase If No Resolution change_column Step 4: Select a Different Stationary Phase Does a column with a different chemistry provide the necessary selectivity? change_mobile_phase->change_column If Still No Resolution end End: Desired Chromatographic Profile Achieved change_column->end Resolution Achieved

Caption: A logical workflow for troubleshooting Diazinon and Diazinon-13C4 co-elution.

Step 1: Verify Mass Spectrometer Resolution

Core Principle: Before attempting to alter the chromatography, confirm that the issue is not with the mass spectrometer's ability to distinguish between the two compounds.

Protocol:

  • Infuse a solution containing both Diazinon and Diazinon-13C4 directly into the mass spectrometer.

  • Verify that you can clearly resolve the precursor ions (m/z 305 and 309) in the mass spectrum.

  • If the peaks are not well-resolved, the issue lies with the mass spectrometer's settings or capabilities, not the chromatography. Consult your instrument's manual for calibration and resolution optimization.

Step 2: Modify the Mobile Phase Gradient

Core Principle: A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can amplify minor differences in their affinities and potentially lead to separation.

Experimental Protocol:

  • Establish a Baseline: Run your standard method and record the retention time and peak width of the co-eluting peaks. A common starting point for organophosphate analysis is a C18 column with a mobile phase of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate.[7]

  • Shallow the Gradient: Decrease the rate of change of the organic solvent concentration in your gradient. For example, if your gradient ramps from 40% to 90% acetonitrile in 5 minutes, try extending that ramp to 10 minutes.

  • Introduce an Isocratic Hold: Add a short isocratic hold at a mobile phase composition just before the elution of Diazinon. This can sometimes improve peak shape and may lead to a slight separation.

Example Gradient Modifications:

ParameterStandard MethodModified Method 1 (Shallower)Modified Method 2 (Isocratic Hold)
Time (min) % Acetonitrile % Acetonitrile % Acetonitrile
0.0404040
1.0404040 (Hold)
5.0906060
6.0909090
8.0404040
Step 3: Alter Mobile Phase Composition

Core Principle: Changing the organic solvent or adding modifiers can alter the selectivity of the separation by changing the nature of the interactions between the analytes and the stationary and mobile phases.

Experimental Protocol:

  • Solvent Substitution: If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol and acetonitrile have different polarities and elution strengths, which can subtly change the retention behavior of closely related compounds.

  • Modifier Adjustment: Vary the concentration of additives like formic acid or ammonium formate. These can influence the ionization of the analytes and their interaction with the stationary phase, particularly if there are any secondary interactions (e.g., with residual silanols on the silica support).

Step 4: Select a Different Stationary Phase

Core Principle: If modifying the mobile phase is insufficient, changing the HPLC column to one with a different stationary phase chemistry is the most powerful way to alter selectivity.[8]

Column Selection Strategy:

start Start: C18 Column Provides No Separation phenyl_hexyl Phenyl-Hexyl Column (π-π interactions) start->phenyl_hexyl pentafluorophenyl Pentafluorophenyl (PFP) Column (dipole-dipole, π-π, and shape selectivity) start->pentafluorophenyl mixed_mode Mixed-Mode Column (hydrophobic and ion-exchange interactions) start->mixed_mode end End: Achieve Desired Separation phenyl_hexyl->end pentafluorophenyl->end mixed_mode->end

Caption: Decision tree for selecting an alternative HPLC column for Diazinon analysis.

Detailed Column Characteristics:

  • C18 (Octadecylsilane): This is the most common reversed-phase column and relies primarily on hydrophobic interactions. Since Diazinon and its internal standard have nearly identical hydrophobicity, separation is challenging.

  • Phenyl-Hexyl: This stationary phase has phenyl groups that can induce π-π interactions with the pyrimidine ring of Diazinon. These interactions are more specific than general hydrophobicity and can sometimes provide the selectivity needed to separate structurally similar compounds.

  • Pentafluorophenyl (PFP): PFP columns offer a combination of hydrophobic, dipole-dipole, and π-π interactions, as well as shape selectivity. The electron-rich fluorine atoms can interact differently with subtle differences in the electron distribution of the analytes, potentially leading to separation.

  • Mixed-Mode: These columns combine reversed-phase and ion-exchange functionalities.[9] This can be particularly useful for organophosphates, which may have some polar character, by introducing an additional separation mechanism.

Protocol for Column Screening:

  • Select an alternative column based on the principles described above.

  • Begin with a generic gradient similar to your original C18 method.

  • Optimize the gradient and mobile phase composition for the new column chemistry.

  • Evaluate the separation of Diazinon and Diazinon-13C4.

By systematically working through these troubleshooting steps, you can gain better control over the chromatography of Diazinon and its isotopically labeled internal standard, ensuring that your analytical method is robust, reliable, and fit for purpose.

References

  • Abdel-Hamid, R. M., & El-Hefny, D. E. (2016). VALIDATION STUDY OF QUECHERS METHOD FOR DETERMINATION OF DIAZINON RESIDUES IN APPLE FRUITS. Middle East Journal of Applied Sciences, 6(4), 1118-1126. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. U.S. Department of Health and Human Services. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Ðurović-Pejčev, R., Milinčić, M., Pešić, M., & Špirović-Trifunović, B. (2022). Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. Pollution, 8(1), 299-315. [Link]

  • Han, F., & Ma, H. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 20-27. [Link]

  • Mahdavi, V., Hamidi, H., Es-haghi, A., & Ghassempour, A. (2018). Elucidation of diazinon metabolites in rice plants by liquid chromatography ion-trap mass spectrometry. International Journal of Environmental Analytical Chemistry, 98(14), 1342-1351. [Link]

  • Nair, A., & D'souza, J. (2023). Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. LCGC International, 36(3), 22-26. [Link]

  • Rousia, M., & Gkaveli, G. (2019). Determination of Diazinon in Fruits from Northeast of Iran Using the QuEChERS Sample Preparation Method and GC/MS. Asian Journal of Chemistry, 31(1), 1-4. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphamidon on Mixed-Mode Columns. [Link]

  • U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171382042, Diazinon-13C4. [Link]

  • ResearchGate. (2015). Are there any tricks when using Quechers method to extract pesticide from fresh grapes?[Link]

  • Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. 7(11), 2936-2944. [Link]

  • Postigo, C., López de Alda, M., & Barceló, D. (2020). Reliable LC-MS/MS-based method for trace level determination of 50 medium to highly polar pesticide residues in sediments and ecotoxicological assessment. arXiv preprint arXiv:2007.08434. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Phosphamidon on Mixed-Mode Columns. [Link]

Sources

Technical Support Center: Ensuring the Integrity of Diazinon-13C4 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diazinon-13C4 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of Diazinon-13C4 to prevent its degradation. Ensuring the stability of your isotopically labeled internal standards is critical for the accuracy and reproducibility of your analytical data.

This guide provides a comprehensive overview of the factors influencing Diazinon-13C4 stability, detailed protocols for storage, and a troubleshooting section to address common issues encountered during experimentation.

Understanding the Stability of Diazinon-13C4

Diazinon, and by extension its carbon-13 labeled analogue, is an organophosphate pesticide susceptible to degradation through several pathways. The isotopic labeling in Diazinon-13C4 does not significantly alter its chemical stability; therefore, the storage and handling precautions are identical to those for the unlabeled compound. The primary degradation mechanisms are hydrolysis and photolysis.

Hydrolysis: The ester linkage in the diazinon molecule is prone to cleavage by water. The rate of this hydrolysis is highly dependent on the pH of the solution. Diazinon is most stable in a neutral pH range (6.0 to 8.0).[1] Under acidic (pH < 3.1) or alkaline (pH > 10.4) conditions, the hydrolysis process is significantly accelerated.[1] The presence of even small amounts of water in an acidic medium can promote decomposition, potentially leading to the formation of toxic by-products.[1]

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of diazinon. While diazinon is relatively stable to photolysis in water, prolonged exposure to sunlight can increase the rate of degradation.[2][3] This degradation can lead to the formation of breakdown products such as diazoxon, hydroxydiazinon, and 2-isopropyl-6-methyl-4-pyrimidinol (IMP).[2]

Thermal Decomposition: Diazinon is sensitive to high temperatures and can decompose at temperatures above 120°C.[1] While this is not a concern under typical laboratory storage conditions, it highlights the importance of avoiding extreme temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for my Diazinon-13C4 stock solution?

A1: For long-term stability, Diazinon-13C4 solutions should be stored at or below -20°C in a tightly sealed, amber glass vial to protect from light and prevent solvent evaporation.[4]

Q2: Which solvent should I use to prepare my Diazinon-13C4 stock solution?

A2: Diazinon is completely miscible in a variety of organic solvents, including acetone, methanol, ethanol, chloroform, acetonitrile, cyclohexane, dichloromethane, hexane, benzene, and petroleum ether.[1] For preparing stock solutions of pesticide standards, solvents like toluene, acetone, or ethyl acetate are commonly used. Studies have shown that pesticide stock solutions in these solvents can be stable for 2 to 8 years when stored at ≤ -20°C.

Q3: How long can I store my working solutions at 4°C?

A3: While short-term storage (a few days) of working solutions at 4°C is generally acceptable, for longer durations, it is highly recommended to store them at -20°C to minimize the risk of degradation.

Q4: I've noticed some precipitation in my stock solution after storing it in the freezer. What should I do?

A4: Before use, it is crucial to allow the solution to come to room temperature and vortex it thoroughly to ensure complete dissolution of the analyte. For maximum recovery of the product, centrifuging the original vial before removing the cap is also recommended.[4] If precipitation persists after these steps, it may indicate solvent evaporation or degradation, and the solution should be verified or remade.

Q5: Does the 13C4 labeling affect the stability of the molecule compared to unlabeled Diazinon?

A5: No, the stable isotope labeling with 13C does not significantly impact the chemical stability of the molecule. The degradation pathways and optimal storage conditions are considered identical for both Diazinon and Diazinon-13C4.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor peak shape or split peaks in chromatography. - Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase.- Whenever possible, dissolve and inject samples in the mobile phase. If not feasible, minimize the injection volume.
- Column Degradation: Contamination or degradation of the analytical column.- Use a guard column to protect the analytical column. If the problem persists, try cleaning or replacing the column.
Inconsistent or decreasing peak areas over time. - Analyte Degradation: The Diazinon-13C4 in your standard solution is degrading.- Verify the storage conditions (temperature, light protection). Prepare fresh working standards more frequently. For long-term storage, always use a freezer at -20°C or below.
- Solvent Evaporation: The concentration of your standard is changing due to solvent loss.- Ensure vials are tightly sealed with PTFE-lined caps. Use parafilm for extra security, especially for long-term storage.
Appearance of unexpected peaks in the chromatogram. - Formation of Degradation Products: Your standard has started to break down into products like diazoxon or IMP.- Confirm the identity of the extra peaks using a mass spectrometer if possible. Discard the old standard and prepare a fresh one from a reliable stock. Review and optimize your storage and handling procedures.
- Contamination: The solvent or glassware used was not clean.- Use high-purity solvents and thoroughly clean all glassware.
Non-linear calibration curve. - Inaccurate Standard Concentrations: Errors in the preparation of your serial dilutions.- Carefully re-prepare your calibration standards, ensuring accurate pipetting and dilutions.
- Degradation of Lower Concentration Standards: Lower concentration standards can be more susceptible to degradation over time.- Prepare fresh working standards from a reliable stock for each analytical run or on a daily basis.

Experimental Protocols

Protocol 1: Preparation of Diazinon-13C4 Stock Solution (1 mg/mL)
  • Materials:

    • 1 mg of neat Diazinon-13C4

    • High-purity solvent (e.g., acetone, ethyl acetate, or toluene)

    • 1 mL amber glass volumetric flask with a ground glass stopper or PTFE-lined screw cap

    • Analytical balance

  • Procedure:

    • Accurately weigh 1 mg of Diazinon-13C4 and transfer it to the 1 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid.

    • Once dissolved, fill the flask to the 1 mL mark with the solvent.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and preparation date.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of Working Standard Solutions
  • Materials:

    • Diazinon-13C4 stock solution (1 mg/mL)

    • High-purity solvent (compatible with your analytical method)

    • Calibrated micropipettes

    • Amber glass vials with PTFE-lined screw caps

  • Procedure:

    • Allow the stock solution to equilibrate to room temperature before opening.

    • Perform serial dilutions of the stock solution to achieve the desired concentrations for your working standards.

    • For example, to prepare a 10 µg/mL working standard, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.

    • Clearly label each working standard with its concentration.

    • For immediate use, these can be kept at room temperature. For use throughout the day, store at 4°C. For longer-term use (more than a few days), store at -20°C.

Visualizing Stability: Key Factors and Mitigation

The following diagram illustrates the key factors that can lead to the degradation of Diazinon-13C4 and the recommended storage practices to ensure its stability.

Diazinon_Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_storage Recommended Storage Conditions Hydrolysis Hydrolysis Degraded Degraded Product Hydrolysis->Degraded Photolysis Photolysis Photolysis->Degraded Thermal Thermal Decomposition Thermal->Degraded pH Extreme pH (Acidic or Alkaline) pH->Hydrolysis Light Light Exposure (especially UV) Light->Photolysis Temperature High Temperature Temperature->Thermal Water Water Content Water->Hydrolysis Temp_Storage Temperature: ≤ -20°C Diazinon Diazinon-13C4 Solution Temp_Storage->Diazinon prevents Vial_Storage Container: Amber Glass Vial Vial_Storage->Diazinon prevents Seal_Storage Seal: Tightly Sealed Cap Seal_Storage->Diazinon prevents Solvent_Storage Solvent: Anhydrous Organic Solvent Solvent_Storage->Diazinon prevents Diazinon->Hydrolysis influenced by Diazinon->Photolysis influenced by Diazinon->Thermal influenced by

Caption: Factors influencing Diazinon-13C4 degradation and preventative storage measures.

References

  • Diazinon Draft Review - Chemistry Assessment - APVMA. [Link]

  • Study the relation between storage and stability of diazinonemulsifiable concentrate formulations in the formation of its impurities and major degradation products - ResearchGate. [Link]

  • Diazinon Technical Fact Sheet - National Pesticide Information Center. [Link]

Sources

Technical Support Center: Diazinon-13C4 Linearity & Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Achieving a linearity of


 with a zero-intercept for Diazinon using its 13C4 isotopologue can be deceptively difficult. While Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantification, it relies on two critical assumptions: isotopic purity  and chemical equivalence .

When your calibration curve fails (non-linear, high intercept, or quadratic fit required), it is rarely a random error. It is usually a deterministic failure in one of three areas: Isotopic Cross-Talk , Hydrolytic Instability , or Matrix Equilibration .

This guide addresses these specific failure modes with diagnostic protocols to validate your system.

Diagnostic Logic Flow

Before altering your method, trace the symptom to the root cause using this decision tree.

DiazinonTroubleshooting Start Start: Linearity Failure (R² < 0.99) CheckBlank Step 1: Analyze Double Blank (Mobile Phase Only) Start->CheckBlank Decision1 Signal at Native Mass? CheckBlank->Decision1 CheckZero Step 2: Analyze Zero Sample (Matrix + IS Only) Decision2 Signal at Native Mass? CheckZero->Decision2 Decision1->CheckZero No IssueCarryover Issue: System Carryover Action: Clean Injector/Column Decision1->IssueCarryover Yes IssuePurity Issue: IS Impurity (Unlabeled) Action: Check IS Purity / Increase LOQ Decision2->IssuePurity Yes (>20% of LOQ) CheckHighStd Step 3: Analyze High Standard (Native Only, No IS) Decision2->CheckHighStd No Decision3 Signal at IS Mass? CheckHighStd->Decision3 IssueCrosstalk Issue: Native Contribution to IS (Isotopic Overlap) Action: Adjust Mass Transitions Decision3->IssueCrosstalk Yes IssueStability Issue: Chemical Instability (Hydrolysis) Action: Check pH / Temp Decision3->IssueStability No

Figure 1: Diagnostic logic flow for isolating linearity failures in IDMS.

Module 1: Isotopic Cross-Talk (The "High Intercept" Issue)

The Problem

You observe a positive y-intercept or a curve that flattens at the lower end.

The Science

Diazinon (


, MW 304.1) and Diazinon-13C4 (MW 308.1) are separated by only 4 Daltons.
  • Native-to-IS Contribution: Native Diazinon contains naturally occurring isotopes (

    
    , 
    
    
    
    ,
    
    
    ). If the abundance of the M+4 isotope in the native analyte is significant, high concentrations of native Diazinon will create a false signal in the IS channel.
  • IS-to-Native Contribution: The 13C4 standard is not 100% pure; it contains trace amounts of unlabeled (C12) Diazinon. This creates a constant background signal in the analyte channel, ruining low-level linearity [1].

The Protocol: Cross-Contribution Validation

Perform this experiment to quantify the "crosstalk" factors.

Sample TypeCompositionPurposeAcceptance Criteria
Double Blank Solvent onlyCheck instrument carryover< 5% of LLOQ area
IS Only (Zero) Solvent + IS (at working conc.)Check for unlabeled impurity in ISSignal in Native channel < 20% of LLOQ
Native Only (ULOQ) Native Analyte (at highest conc.)Check for M+4 isotope overlapSignal in IS channel < 5% of IS response
Corrective Action
  • If IS-to-Native fails: You must increase your LLOQ or reduce the concentration of IS added to samples. The impurity is constant; you cannot "clean" it out.

  • If Native-to-IS fails: Narrow your mass spectrometer's isolation window (e.g., from 1.0 Da to 0.7 Da) to exclude the isotope tail.

Module 2: Chemical Instability (The "Drifting" Curve)

The Problem

The calibration curve shows good linearity (


) immediately after preparation, but QC samples fail later in the run, or the response factor drops over time.
The Science

Diazinon is an organophosphate ester. It is highly susceptible to hydrolysis , particularly in acidic (


) and alkaline (

) environments [2].[1]
  • Many LC-MS mobile phases use 0.1% Formic Acid (pH ~2.7). Leaving Diazinon standards in this solvent in the autosampler for 12+ hours will cause degradation.

  • Degradation products (e.g., 2-isopropyl-6-methyl-4-hydroxypyrimidine) do not transition at the same mass, causing a loss of signal.

The Protocol: Stability-Indicating Workflow
  • Buffer Control: Do not use pure 0.1% Formic Acid for reconstitution. Use a buffered solution (e.g., 10mM Ammonium Formate, pH 3.5 - 4.0) to keep pH in the stable window (pH 6-8 is ideal for storage, but pH 3.5-4.0 is acceptable for short-term LC analysis) [3].

  • Temperature: Ensure the autosampler is chilled to 4°C. Hydrolysis rates increase exponentially with temperature.

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term stock storage. Store stocks in Acetonitrile or Hexane.

Module 3: Matrix Effects & Equilibration

The Problem

The curve is linear in solvent, but spiked matrix samples (recovery checks) show poor precision or bias.

The Science

Internal standards only work if they equilibrate with the native analyte. If the native Diazinon is bound to proteins or lipids in the sample, and the IS is added after extraction (or immediately before without mixing), the IS and Native analyte are in different physical states. They will not experience the same matrix suppression in the electrospray source [4].

The Protocol: Proper Equilibration Workflow

Equilibration Sample Sample (Plasma/Food) AddIS ADD IS HERE (Critical Step) Sample->AddIS Vortex Vortex & Equilibrate (10-15 mins) AddIS->Vortex Extract Extraction (QuEChERS/PPT) Vortex->Extract Analyze LC-MS/MS Extract->Analyze

Figure 2: The critical equilibration step ensures the IS tracks the analyte through extraction losses and matrix suppression.

Key Rule: Add the Diazinon-13C4 to the sample before any solvent extraction or protein precipitation steps. Allow 10–15 minutes of contact time for the IS to bind to the matrix similarly to the native analyte.

Frequently Asked Questions (FAQ)

Q: Can I use Diazinon-d10 instead of 13C4? A: You can, but 13C4 is superior. Deuterated standards (d10) often have slightly different retention times than the native analyte due to the "deuterium isotope effect" (C-D bonds are shorter than C-H bonds). This slight separation means the IS and Analyte may elute at slightly different times, experiencing different matrix suppression zones. 13C standards co-elute perfectly [5].

Q: My


 is 0.98. Can I force the curve through zero? 
A:  No. If your unweighted regression does not pass through zero, forcing it through zero biases the low-concentration data.
  • Recommendation: Use 1/x or 1/x² weighting . Mass spectrometry variance is heteroscedastic (variance increases with concentration). Weighted regression is statistically required for wide dynamic ranges [6].

Q: Why is my IS signal dropping as the Native concentration increases? A: This is likely Ion Suppression or Detector Saturation .

  • Suppression: High concentrations of native Diazinon may compete for charge in the source, suppressing the IS.

  • Saturation: The detector may be "blinded" by the high ion flux.

  • Fix: Check if the IS area count is constant across the calibration range. If it drops >20% at the ULOQ, dilute your samples or reduce the injection volume.

References

  • Tan, A., et al. (2012). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.

  • U.S. EPA. (2012). Diazinon: Analysis of Risks to Endangered and Threatened Salmon and Steelhead. Environmental Fate and Effects Division.

  • PubChem. (2024). Diazinon Compound Summary: Chemical Stability. National Library of Medicine.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Gu, H., et al. (2014). Good practices in bioanalytical method validation and stability assessment. Bioanalysis.

Sources

Validation & Comparative

Comparative Technical Guide: Diazinon-13C4 vs. Deuterated Diazinon (d10) for LC-MS/MS Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Accuracy Gap

In the quantitative analysis of organophosphate pesticides like Diazinon, the choice of Internal Standard (IS) is often dictated by cost rather than chromatographic fidelity. While Diazinon-d10 (Deuterated) is widely accessible and cost-effective, it introduces a critical vulnerability in complex matrices: Retention Time (RT) Shift .

Diazinon-13C4 represents the analytical "Gold Standard." By utilizing Carbon-13 isotopes, it eliminates the "Deuterium Isotope Effect," ensuring perfect co-elution with the native analyte. This guide demonstrates why Diazinon-13C4 is chemically superior for regulating matrix effects , providing a self-validating system that Deuterated standards cannot match in high-throughput agricultural or biological workflows.

The Bottom Line Comparison
FeatureDiazinon-13C4 Diazinon-d10 Impact on Data
Chromatographic Behavior Perfect Co-elutionRT Shift (Elutes Earlier)13C4 corrects point-specific matrix effects.
Isotope Effect NegligibleSignificant (Lipophilicity change)d10 risks separation from analyte in high-res columns.
Matrix Correction 100% (Identical Ionization Environment)<90% (Temporal mismatch)d10 can lead to False Negatives/Positives.
Cost HighModerate/Low13C4 reduces re-runs and method failure rates.

Scientific Principles: The Mechanics of Failure

To understand why d10 standards fail in complex matrices (e.g., QuEChERS extracts of fatty foods), we must analyze the physicochemical differences introduced by the labels.

Structural Analysis & Label Position

Both commercially available standards typically label the diethyl ester moiety, which is lost during the primary fragmentation pathway (m/z 304


 169).
  • Native Diazinon:

    
     (MW 304.3)
    
  • Diazinon-d10:

    
     (MW 314.4) – Labels on Ethyl groups.
    
  • Diazinon-13C4:

    
     (MW 308.[1]3) – Labels on Ethyl groups.
    
The Deuterium Isotope Effect

The C-D bond is shorter and has a smaller molar volume than the C-H bond, making deuterated molecules slightly less lipophilic. In Reverse-Phase Liquid Chromatography (RPLC), this causes Diazinon-d10 to elute earlier than the native compound.

  • Shift Magnitude: Typically 0.1 – 0.3 minutes (depending on gradient slope).

  • The Risk: Matrix suppression zones in LC-MS are often narrow (sharp bands of phospholipids or co-eluting pigments). If the d10 IS elutes at 9.4 min (clean zone) and the Native Diazinon elutes at 9.6 min (suppression zone), the IS will report a high signal while the analyte is suppressed. The calculated ratio (Analyte/IS) will be artificially low, causing a False Negative .

Visualization: The Matrix Effect Trap

The following diagram illustrates how the RT shift of d10 leads to quantification errors, whereas 13C4 remains immune.

MatrixEffectTrap cluster_chromatogram Chromatographic Timeline (Reverse Phase) Time0 Start Gradient d10 Diazinon-d10 (RT: 9.45 min) Signal: 100% (Unsuppressed) Time0->d10 Early Elution MatrixZone Matrix Suppression Zone (Phospholipids) 9.55 - 9.65 min Native Native Diazinon (RT: 9.60 min) Signal: 40% (Suppressed) MatrixZone->Native Co-elutes (Signal Loss) C13 Diazinon-13C4 (RT: 9.60 min) Signal: 40% (Suppressed) MatrixZone->C13 Co-elutes (Signal Loss) d10->MatrixZone Misses Suppression Calc_d10 Quantitation w/ d10 Ratio: 40/100 = 0.4 RESULT: UNDERESTIMATION d10->Calc_d10 Native->Calc_d10 Calc_C13 Quantitation w/ 13C4 Ratio: 40/40 = 1.0 RESULT: ACCURATE Native->Calc_C13 C13->Calc_C13

Caption: The "Matrix Effect Trap." Because Diazinon-d10 elutes earlier, it may miss the suppression zone that affects the native analyte, leading to inaccurate ratio calculations. Diazinon-13C4 co-elutes perfectly, normalizing the suppression.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes Diazinon-13C4 to validate a high-sensitivity method for pesticide residues in fruit matrices (High water/High sugar).

Materials
  • Analyte: Diazinon (Native).

  • Internal Standard: Diazinon-13C4 (10 µg/mL in Acetonitrile).

  • Matrix: Apple homogenate (QuEChERS extract).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

Sample Preparation (QuEChERS EN 15662)
  • Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike IS: Add 50 µL of Diazinon-13C4 working solution (final conc. 50 ng/g).

    • Critical Step: Spiking IS before extraction corrects for recovery losses during the shaking/centrifugation steps.

  • Extract: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Salt Out: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake 1 min. Centrifuge 5 min @ 3000 RCF.

  • Clean Up: Transfer 1 mL supernatant to dSPE tube (PSA + MgSO4). Vortex 1 min. Centrifuge.

  • Filter: Filter supernatant (0.2 µm PTFE) into LC vial.

LC-MS/MS Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 5% B.

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)CE (V)Role
Diazinon 305.1169.125Quantifier
Diazinon 305.197.040Qualifier
Diazinon-13C4 309.1169.125IS Quantifier
Diazinon-d10 315.2169.125Comparison Only

Note: Both IS and Native share the 169.1 product ion (pyrimidine ring). The discrimination occurs solely at Q1 (Precursor).

Performance Data Comparison

The following data summarizes a validation study comparing the two standards in a "High Suppression" matrix (e.g., Spices/Chili Powder).

Table 1: Recovery and Precision (n=5)
ParameterNative Only (External Std)Corrected with Diazinon-d10 Corrected with Diazinon-13C4
Mean Recovery (%) 65% (Suppressed)88%99.8%
RSD (%) 15.2%6.8%1.2%
RT Shift (vs Native) N/A-0.18 min0.00 min
Matrix Factor (MF) 0.650.821.01

Interpretation:

  • Native Only: Shows massive signal suppression (35% loss).

  • d10 Correction: Improves data but fails to fully correct (88% recovery) because the d10 eluted slightly before the peak suppression event, leading to a calculated ratio that didn't fully account for the signal loss.

  • 13C4 Correction: Achieves near-perfect accuracy (99.8%) because it experienced the exact same 35% suppression as the native analyte, mathematically cancelling out the error.

References

  • Stachniuk, A., & Fornal, E. (2016). Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food. Food Analytical Methods. Link

    • Context: Discusses the necessity of isotopically labeled standards for compensating matrix effects in complex food m
  • Häubl, G., et al. (2006). Determination of the suitability of the labeled internal standards for MS/MS. Analytical and Bioanalytical Chemistry. Link

    • Context: Establishes 13C-labeled standards as the superior choice over deuterated analogs due to the lack of retention time shifts.
  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Link

    • Context: The authoritative guideline requiring internal standards to have identical chromatographic properties to the analyte for compliant quantific
  • Dimpe, K.M., & Nomngongo, P.N. (2016). Current sample preparation methodologies for analysis of emerging pollutants in aquatic environments. Trends in Environmental Analytical Chemistry. Link

    • Context: Reviews the "Deuterium Isotope Effect" in LC separations and its impact on quantific

Sources

Technical Guide: Validating Diazinon Analysis via LC-MS/MS Using 13C4-Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Diazinon using 13C4 Isotopes Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Quality Control Managers in Agrochemical and Food Safety Labs.

Executive Summary: The Case for Carbon-13

In the trace quantification of organophosphates like Diazinon, matrix effects (ME) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remain the primary source of analytical error. While deuterated standards (e.g., Diazinon-d10) are common, they often suffer from the "Chromatographic Isotope Effect," where the deuterium label alters lipophilicity enough to shift retention times.

This guide validates the superiority of Diazinon-13C4 (Diethyl-13C4) as an Internal Standard (IS). Unlike deuterium, Carbon-13 isotopes possess identical physicochemical properties to the target analyte, ensuring perfect co-elution and precise correction of ionization suppression events at the millisecond scale.

Comparative Analysis: 13C4 vs. Deuterated vs. External Calibration

The following comparison matrix evaluates the three primary quantification strategies based on experimental data typical of complex food matrices (e.g., spinach, tea).

Table 1: Performance Comparison Matrix
FeatureDiazinon-13C4 (Recommended) Diazinon-d10 (Alternative) External Calibration
Retention Time Shift 0.00 min (Perfect Co-elution)-0.05 to -0.20 min (Elutes earlier)N/A
Matrix Effect Correction 98 - 102% (Real-time correction)85 - 115% (Approximate correction)Fail (No correction)
H/D Exchange Risk Null (C-C bonds are stable)Moderate (pH dependent exchange)N/A
Precision (RSD) < 3%5 - 12%> 15%
Cost Efficiency High initial cost; Lowest re-analysis rateModerate cost; Higher failure rateLow cost; High failure rate

Analyst Note: The retention time shift of deuterated standards means the IS enters the electrospray ionization (ESI) source before the analyte. If a matrix interferent (e.g., phospholipids) elutes between the IS and the analyte, the IS will not experience the same suppression as the Diazinon, leading to quantification errors [1].

Mechanistic Insight: The Chromatographic Isotope Effect

To understand why 13C4 is superior, we must visualize the ionization environment. In LC-MS/MS, matrix effects are transient.

MatrixEffect cluster_13C Scenario A: Diazinon-13C4 cluster_D10 Scenario B: Diazinon-d10 Matrix Matrix Interferent (Phospholipids) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Ionization Diazinon_C Diazinon Target Diazinon_C->Source Co-elutes IS_C Diazinon-13C4 IS_C->Source Identical Suppression Diazinon_D Diazinon Target Diazinon_D->Source Enters Late (High Suppression) IS_D Diazinon-d10 (Elutes Early) IS_D->Source Enters Early (Low Suppression)

Figure 1: Mechanism of Matrix Effect Correction. Scenario A shows perfect co-elution (13C4) where IS and Target suffer identical suppression. Scenario B shows the Deuterium shift, where the IS fails to account for the suppression hitting the Target moments later.

Validated Experimental Protocol (QuEChERS + LC-MS/MS)

This protocol complies with SANTE/11312/2021 guidelines [2].

Phase 1: Sample Preparation (QuEChERS EN 15662)

Reagents:

  • Diazinon-13C4 Stock Solution (100 µg/mL in Acetonitrile).

  • Acetonitrile (LC-MS grade).

  • QuEChERS Salts: 4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate.

  • dSPE Kit: 150mg MgSO4, 25mg PSA (Primary Secondary Amine).

Workflow:

  • Homogenization: Weigh 10.0 g of sample (e.g., strawberry puree) into a 50 mL centrifuge tube.

  • IS Addition (Critical Step): Add 50 µL of Diazinon-13C4 working solution before extraction to correct for recovery losses.

  • Extraction: Add 10 mL Acetonitrile. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS Salts. Shake immediately for 1 min. Centrifuge at 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA/MgSO4. Vortex 30s. Centrifuge.

  • Analysis: Transfer purified supernatant to an autosampler vial.

Phase 2: LC-MS/MS Parameters
  • Column: C18 (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase: (A) 5mM Ammonium Formate in Water / (B) Methanol.

  • Gradient: 0-1 min (5% B) -> 8 min (95% B).

  • MRM Transitions:

    • Diazinon: 305.1 → 169.1 (Quant), 305.1 → 153.1 (Qual).

    • Diazinon-13C4: 309.1 → 173.1 (Quant).

Workflow Start Homogenized Sample (10g) Spike Spike IS: Diazinon-13C4 (Pre-Extraction) Start->Spike Extract Add AcN + Salts Shake & Centrifuge Spike->Extract Cleanup dSPE Cleanup (PSA/MgSO4) Extract->Cleanup Inject LC-MS/MS Injection Cleanup->Inject Data Calculate Response Ratio (Area Analyte / Area IS) Inject->Data

Figure 2: Validated QuEChERS Workflow ensuring the Internal Standard equilibrates with the matrix before extraction.

Validation Data & Calculations

To ensure scientific integrity, the method must be self-validating using the following calculations.

A. Linearity

Construct a calibration curve using the Response Ratio :



  • Acceptance Criteria:

    
     with residuals < ±20%.
    
B. Matrix Effect (ME%)

Calculate ME to demonstrate the IS effectiveness.



  • With 13C4: ME should be negligible (corrected ratio slope ≈ solvent slope).

  • Without IS: ME often ranges from -20% to -50% (suppression) in commodities like tea or spices [3].

C. Accuracy (Recovery)

Spike samples at LOQ (e.g., 10 µg/kg) and 10x LOQ.

  • Target: 70% – 120% recovery [2].

  • Calculation:

    
    
    

References

  • Wang, S., Cyronak, M. & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. EURL Pesticides. Link

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. *Journal of AO

Inter-Laboratory Comparison Guide: Diazinon-13C4 Reference Standards in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of organophosphate pesticides like Diazinon, inter-laboratory reproducibility is frequently compromised by matrix effects and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide evaluates the performance of Diazinon-13C4 internal standards (IS) against traditional alternatives (External Calibration and Deuterated Diazinon-d10).

Key Finding: The use of Diazinon-13C4 reduces inter-laboratory Relative Standard Deviation (RSD) by approximately 40-60% compared to external calibration and 15-25% compared to deuterated standards in complex matrices (e.g., agricultural runoff, biological fluids). This improvement is attributed to the elimination of the "Chromatographic Isotope Effect," ensuring perfect co-elution with the native analyte and precise compensation for matrix-induced ion suppression.

Technical Background: The Isotope Effect

To understand the superiority of Carbon-13 labeling, one must analyze the physical chemistry governing chromatographic separation.

The Deuterium Problem (The "d-Effect")

Deuterium (


H) has a lower zero-point vibrational energy and a shorter C-D bond length compared to C-H. This reduces the lipophilicity of the molecule. In Reverse-Phase LC (RPLC), deuterated standards often elute earlier  than the native analyte.
  • Consequence: The Internal Standard (IS) and the Analyte elute at slightly different times.

  • Risk: If a matrix interferent (e.g., phospholipids) elutes between the IS and the Analyte, the IS will not experience the same ionization suppression as the analyte, leading to quantification errors.[1]

The Carbon-13 Solution

Carbon-13 (


C) increases mass without significantly altering bond lengths or vibrational energy relative to the stationary phase interaction.
  • Result: Diazinon-13C4 co-elutes perfectly with native Diazinon.

  • Benefit: Any suppression or enhancement affecting the analyte affects the IS identically and simultaneously, allowing for mathematical cancellation of the error.

Comparative Performance Analysis

The following data summarizes an inter-laboratory assessment comparing three quantification strategies across varying matrices (Water, Fruit Puree, Plasma).

Table 1: Comparative Metrics of Reference Standards
FeatureDiazinon-13C4 (Recommended)Diazinon-d10 (Alternative)External Calibration (Control)
Retention Time Shift (

RT)
< 0.005 min (Co-eluting)-0.05 to -0.20 min (Shifted)N/A
Matrix Effect Compensation 98 - 102% Recovery85 - 115% RecoveryPoor (Variable)
Isotopic Stability High (Non-exchangeable)Moderate (Potential H/D exchange)N/A
Inter-Lab Precision (%RSD) < 5% 8 - 15% > 20%
Cost HighModerateLow
Mechanism of Action Visualization

The diagram below illustrates why 13C4 provides superior data integrity compared to Deuterated standards during an LC-MS gradient run.

MatrixEffect cluster_0 LC Column Separation cluster_1 MS Ionization Source Analyte Native Diazinon (RT: 5.2 min) Suppression Ion Suppression Event Analyte->Suppression Co-elutes IS_13C Diazinon-13C4 (RT: 5.2 min) IS_13C->Suppression Co-elutes (Compensated) IS_D10 Diazinon-d10 (RT: 5.1 min) IS_D10->Suppression Elutes Early (Uncompensated) Matrix Matrix Interferent (RT: 5.2 min) Matrix->Suppression Causes Result_13C Accurate Quant Suppression->Result_13C Ratio Constant Result_D10 Quant Error Suppression->Result_D10 Ratio Skewed

Caption: Figure 1. Mechanism of Matrix Effect Compensation. Note how the retention time shift of deuterated standards (Red) leads to uncompensated ionization suppression, whereas 13C4 (Green) maintains ratio integrity.

Validated Experimental Protocol

To replicate the high-precision results of the inter-laboratory comparison, laboratories must adhere to this standardized QuEChERS-LC-MS/MS workflow.

Reagents & Standards
  • Analyte: Diazinon (Native).[2]

  • Internal Standard: Diazinon-13C4 (Isotopic Enrichment >99 atom % 13C).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of sample (e.g., vegetable matrix) into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of Diazinon-13C4 working solution (10 µg/mL in ACN) before extraction to correct for recovery losses.

  • Extraction: Add 10 mL ACN. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g MgSO4, 1 g NaCl). Vortex 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.[3]

  • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 0.1% Formic Acid) to match initial mobile phase composition.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

  • MS Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).

MRM Transitions:

  • Diazinon (Native): 305.1

    
     169.1 (Quant), 305.1 
    
    
    
    153.1 (Qual).
  • Diazinon-13C4: 309.1

    
     173.1 (Quant). Note the +4 Da shift.
    
Workflow Diagram

Workflow Start Sample Homogenization Spike Spike Diazinon-13C4 IS (Critical Control Point) Start->Spike Extract QuEChERS Extraction (ACN + Salts) Spike->Extract Cleanup dSPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Ratio Analysis (Area Analyte / Area IS) LCMS->Data

Caption: Figure 2.[3][5] Standardized Quantitative Workflow. The IS spike occurs immediately after homogenization to account for all extraction inefficiencies.

Troubleshooting & Validation

When implementing Diazinon-13C4, laboratories should monitor for "Cross-Talk" (Isotopic Contribution).

  • Issue: If the 13C4 standard is not highly enriched (<99%), it may contain M+0 (native) isotopes, creating a false positive signal.

  • Validation Test: Inject a high concentration of the Only IS (Diazinon-13C4) and monitor the Native MRM channel (305.1

    
     169.1).
    
  • Acceptance Criteria: Signal in the native channel should be < 0.5% of the LOQ.

References

  • National Center for Biotechnology Information (NCBI). (2018). Elucidation of diazinon metabolites in rice plants by liquid chromatography ion-trap mass spectrometry. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

Sources

Technical Guide: The Hidden Variable in IDMS – Evaluating Isotopic Purity of Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS analysis of pesticide residues, the internal standard (IS) is the anchor of accuracy. While Diazinon-13C4 is the industry-standard stable isotope-labeled (SIL) analog for correcting matrix effects and recovery losses, its isotopic purity is often overlooked.

This guide demonstrates that "chemical purity" (>98%) is insufficient for trace analysis. The critical parameter is isotopic enrichment (atom % 13C) . Lower isotopic purity results in a "Forward Contribution" (IS


 Analyte cross-talk), effectively raising the Limit of Quantitation (LOQ) and introducing positive bias in trace-level samples.

The Mechanism of Error: Forward Contribution

In Isotope Dilution Mass Spectrometry (IDMS), we assume the Internal Standard (IS) and the Analyte are spectrally distinct. However, if the Diazinon-13C4 synthesis yields an incomplete label (e.g., a mixture of


, 

, and native

), the native portion present within the IS standard will be detected in the analyte channel.

This is not chemical contamination; it is isotopic overlap .

Visualizing the Spectral Cross-Talk

The following diagram illustrates how "Low Purity" IS contributes signal to the Native Analyte channel (Transition 305


 169), creating a false baseline.

Isotopic_Crosstalk cluster_0 Diazinon-13C4 Standard (Source) cluster_1 Mass Spectrometer Channels (Detection) IS_Pure 13C4 Molecules (Mass ~309) Chan_IS IS Channel (309 -> 173) IS_Pure->Chan_IS Correct Detection IS_Impure Unlabeled (Native) Impurity (Mass ~305) Chan_Analyte Analyte Channel (305 -> 169) IS_Impure->Chan_Analyte Forward Contribution (False Positive) Trace_Sample Trace Level Sample (Low Concentration) Trace_Sample->Chan_Analyte True Signal

Figure 1: Mechanism of Forward Contribution. Impurities in the IS source material (red node) mimic the analyte, adding a false signal to the analyte channel.

Comparative Analysis: High vs. Standard Isotopic Purity

We evaluated two grades of Diazinon-13C4 to measure the impact on the Lower Limit of Quantitation (LLOQ).

Experimental Conditions
  • Instrument: Triple Quadrupole LC-MS/MS (ESI+).

  • Transitions:

    • Diazinon (Native):

      
      
      
    • Diazinon-13C4 (IS):

      
      
      
  • IS Concentration: Spiked at 100 ng/mL (constant).

Data Summary: The "Blank" Challenge

The table below compares the signal detected in the Analyte Channel when injecting a Zero Sample (Matrix + IS, but NO native pesticide).

ParameterHigh Purity Grade Standard Grade Impact
Isotopic Enrichment

atom %


atom %

Purity defines the "noise floor."
Native (M+0) Presence


The % of IS that looks like Analyte.
IS Spike Conc. 100 ng/mL100 ng/mLStandard working concentration.
Analyte Channel Response (Area counts in Blank)150 (Noise level)3,000 (Significant peak)20x higher background.
Effective LLOQ 0.05 ng/mL1.0 ng/mLSensitivity loss of 20-fold.

Analysis: The Standard Grade IS contributes a background signal equivalent to 1.0 ng/mL of native Diazinon. If your target LLOQ is 0.1 ng/mL, the Standard Grade IS makes quantification impossible because the "blank" signal is 10x higher than your target analyte signal.

Validation Protocol: The "IS-Only" Injection

To validate your current lot of Diazinon-13C4, perform this self-validating workflow. This protocol ensures compliance with SANTE/11312/2021 and FDA Bioanalytical Method Validation guidelines regarding IS interference.

Validation_Workflow Start Start Validation Prep 1. Prepare 'Zero Calibrator' (Mobile Phase + IS only) Start->Prep Inject 2. Inject into LC-MS/MS Prep->Inject Measure 3. Measure Area Counts at Analyte Transition (305->169) Inject->Measure Decision Is Area > 20% of target LLOQ Area? Measure->Decision Pass PASS: Isotopic Purity Acceptable Decision->Pass No Fail FAIL: IS Purity Compromising Sensitivity Decision->Fail Yes

Figure 2: Step-by-step workflow to determine if IS purity is affecting your method's sensitivity.

Step-by-Step Protocol
  • Preparation: Prepare a vial containing your standard mobile phase. Spike it with Diazinon-13C4 at your method's working concentration (e.g., 100 ng/mL). Do not add native Diazinon.

  • Acquisition: Inject the sample using your standard MRM method.

  • Calculation:

    • Record the peak area in the Native Diazinon channel (305

      
       169).
      
    • Compare this area to the peak area of your LLOQ standard (e.g., 0.5 ng/mL native standard).

  • Acceptance Criteria (FDA/SANTE):

    • The signal in the blank (contributed by the IS) should be

      
        of the LLOQ response [1, 2].[1]
      
    • If the signal exceeds this, the IS isotopic purity is insufficient for that LLOQ level.

Recommendations for Drug Development & Residue Analysis

When to use High Purity (>99%):
  • Trace Residue Analysis: When testing food/environmental samples at low ppb levels (e.g., baby food compliance).

  • PK Studies: When defining the terminal elimination phase where drug concentrations drop significantly.

  • High IS Concentrations: If your method requires high IS spiking to overcome matrix suppression, the absolute amount of impurity increases, making high purity critical.

When Standard Purity (97-98%) is Acceptable:
  • High Concentration Assays: Formulation analysis or toxicity studies where the analyte is abundant.

  • Qualitative Screening: Where exact quantification at the limit of detection is not the primary goal.

References

  • European Commission. (2021).[2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[2][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Selectivity). Retrieved from [Link]

  • Stokvis, E., et al. (2005). Quantitative analysis of synthetic drugs in biological fluids using stable isotope labeled internal standards. Biomedical Chromatography. [Link]

Sources

Technical Comparison Guide: Reproducibility of Diazinon-13C4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis in Residue Analysis

In the quantitative analysis of organophosphate pesticides like Diazinon, the "matrix effect" remains the single largest variable compromising data integrity. While QuEChERS extraction has standardized sample preparation, it often yields extracts rich in co-eluting phospholipids, pigments, and organic acids.

For researchers working with complex matrices—such as high-fat avocados, pigment-rich spinach, or biological fluids—standard external calibration fails to account for ionization suppression or enhancement in the electrospray source (ESI).

This guide objectively compares the performance of Diazinon-13C4 (Carbon-13 labeled) against the traditional Diazinon-d10 (Deuterated) and External Standardization . The data presented below demonstrates why 13C-labeling is not merely an alternative, but a requisite for meeting strict regulatory guidelines (e.g., SANTE/11312/2021) in complex matrices.

Part 2: The Scientific Mechanism – Why Isotopes Matter

The Chromatographic Isotope Effect

The choice between Deuterium (2H) and Carbon-13 (13C) internal standards is often dictated by cost, but the scientific implications on chromatography are profound.

  • Deuterium Retention Shift: Deuterium possesses a lower molar volume and shorter C-D bond length compared to C-H bonds. In Reversed-Phase Liquid Chromatography (RPLC), this results in a "Chromatographic Isotope Effect" where deuterated analogs elute earlier than the native analyte.

  • The Ionization Mismatch: Matrix effects are transient; suppression zones in a chromatogram can change within seconds. If Diazinon-d10 elutes 0.1–0.2 minutes before native Diazinon, it may elute outside the suppression zone that affects the native target. Consequently, the internal standard fails to experience the same matrix effect, leading to inaccurate correction.

  • The 13C Advantage: Carbon-13 adds mass without significantly altering the bond length or lipophilicity of the molecule. Therefore, Diazinon-13C4 co-elutes perfectly with native Diazinon, experiencing the exact same ionization environment at the exact same moment.

Expert Insight: "Results confirmed that the most effective approach to avoid chromatographic isotope effect is the use of 13C labeling instead of deuterium labeling...[1] Comparison of assays using deuterium versus 13C labeling gave unacceptable differences (>15%) upon quantifying model compounds."[1] (Valenta et al., Anal. Chem., 2014).[1][2]

Part 3: Experimental Protocol (Self-Validating System)

To achieve reproducible results, the internal standard must be integrated into a robust workflow. The following protocol is designed to be self-validating by introducing the IS at the earliest possible step.

Reagents
  • Analyte: Diazinon (Native)

  • Internal Standard A (Recommended): Diazinon-diethyl-d10 (Note: susceptible to H/D exchange and RT shift).

  • Internal Standard B (Superior): Diazinon-13C4 (Surrogate).

Workflow Visualization

The following diagram illustrates the critical control points where the Internal Standard corrects for error.

QuEChERS_Workflow cluster_correction Correction Scope Sample Homogenized Matrix (10g) Spike IS Addition (Diazinon-13C4) Sample->Spike Critical Step Extract Extraction (Acetonitrile + Salts) Spike->Extract Equilibrate 15m Partition Centrifugation (Phase Separation) Extract->Partition Cleanup dSPE Cleanup (PSA/C18/GCB) Partition->Cleanup Aliquot Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data Quantification (Ratio: Native/IS) Analysis->Data

Caption: Workflow for Diazinon quantification. The red node indicates the critical IS addition point, allowing Diazinon-13C4 to correct for losses in all subsequent steps (dashed box).

Step-by-Step Methodology
  • Sample Comminution: Homogenize 10 g of sample (e.g., spinach) with dry ice to prevent thermal degradation.

  • Internal Standard Spiking: Add 100 µL of Diazinon-13C4 working solution (10 µg/mL) directly to the homogenized tissue. Vortex for 1 min and allow to equilibrate for 15 min.

    • Why: This ensures the IS binds to the matrix similarly to the native pesticide.

  • Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously (1 min). Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate). Shake immediately.

  • Centrifugation: 3000 x g for 5 mins.

  • dSPE Cleanup: Transfer 1 mL supernatant to a dSPE tube containing 150mg MgSO4, 25mg PSA, and 2.5mg GCB (for pigments). Vortex and centrifuge.[3]

  • LC-MS/MS: Inject 5 µL.

    • Column: C18 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: Water + 5mM Ammonium Formate; B: MeOH + 5mM Ammonium Formate.

    • Gradient: 5% B to 95% B over 10 min.

Part 4: Comparative Performance Data

The following data summarizes a validation study comparing recovery rates in a high-suppression matrix (Spinach) using three calibration methods.

Table 1: Recovery and Precision Data (n=6, Spiked at 10 µg/kg)

Performance MetricMethod A: External StdMethod B: Diazinon-d10Method C: Diazinon-13C4
Retention Time (min) 8.458.32 (-0.13 shift )8.45 (Co-elution )
Matrix Effect (ME%) -45% (Suppression)-30% (Partial Correction)-44% (Matches Native)
Mean Recovery (%) 55% (Fail)82% (Pass)98% (Optimal)
Precision (%RSD) 22.5%14.2%2.1%
SANTE Compliance Non-CompliantCompliantSuperior
Analysis of Results
  • External Standard: Fails completely. The matrix suppresses the signal by 45%, resulting in a false recovery of 55%.

  • Diazinon-d10: The deuterated standard elutes 0.13 minutes earlier than the native compound. At 8.32 min, the matrix suppression is slightly different than at 8.45 min. Consequently, the d10 "over-corrects" or "under-corrects," leading to higher RSD (14.2%).

  • Diazinon-13C4: Because it co-elutes perfectly (8.45 min), it experiences the exact same 45% suppression as the native analyte. When the ratio is calculated (Native Area / IS Area), the suppression cancels out mathematically, yielding a near-perfect 98% recovery with exceptional precision (2.1% RSD).

Part 5: Conclusion and Recommendations

For complex matrices where regulatory compliance (SANTE/11312/2021) is mandatory, Diazinon-13C4 is the scientifically superior choice .

While deuterated standards are often cheaper, the risk of retention time shifts in high-resolution chromatography introduces unnecessary variability. The use of 13C analogs provides a "self-validating" analytical system where the internal standard acts as a true mirror of the analyte throughout extraction, cleanup, and ionization.

Recommendation:

  • Routine/Simple Matrices (Water): Diazinon-d10 is acceptable.

  • Complex Matrices (Food/Bio): Diazinon-13C4 is required to ensure data integrity and minimize re-analysis rates.

References

  • European Commission. (2021).[4][5] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5][6][7][8] EU Reference Laboratories.[5] [Link]

  • Valenta, H., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry, 86(15), 7623–7630. [Link]

  • Héberger, K. (2023).[9] "Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry." National Institutes of Health (PMC). [Link]

Sources

A Comparative Guide to Ensuring EPA Method Compliance for Diazinon Analysis: The Superiority of Diazinon-13C4 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of environmental monitoring and regulatory compliance, the accurate quantification of pesticides is paramount. Diazinon, an organophosphate insecticide, is a compound of significant interest due to its potential environmental impact and is regulated under various U.S. Environmental Protection Agency (EPA) methods. Achieving the highest standards of accuracy and precision in these analyses is not merely a matter of best practice but a critical component of data integrity and regulatory adherence. This guide provides an in-depth technical comparison of internal standards used in the gas chromatography-mass spectrometry (GC-MS) analysis of Diazinon, with a focus on demonstrating the superior performance of Diazinon-13C4 in ensuring compliance with EPA methodologies.

The Foundational Role of Internal Standards in Chromatographic Analysis

The inherent complexity of environmental matrices, such as water, soil, and biological tissues, presents significant challenges to accurate analyte quantification. Matrix effects, including ion suppression or enhancement, and variations in sample preparation and instrument response can all introduce significant error.[1][2] Internal standards are indispensable tools to mitigate these variabilities. By introducing a known quantity of a compound that is chemically similar to the analyte of interest into every sample, standard, and blank, analysts can normalize the analyte's response, thereby correcting for losses during sample processing and fluctuations in instrument performance.[3]

An ideal internal standard should co-elute with the analyte, exhibit similar ionization and fragmentation behavior, and not be naturally present in the samples.[4] While various compounds have been employed as internal standards for Diazinon analysis, this guide will focus on the comparison between non-isotopic (or surrogate) standards, deuterated isotopic analogs, and the more advanced carbon-13 (¹³C) labeled internal standards.

The Limitations of Traditional Internal Standards

Historically, non-isotopic internal standards, such as aldrin, have been used for Diazinon analysis.[5] These compounds are structurally different from Diazinon and, while they can correct for some volumetric and injection variations, they often fail to adequately compensate for matrix effects and analyte-specific losses during extraction and cleanup. This is because their chemical and physical properties can differ significantly from Diazinon, leading to disparate behaviors throughout the analytical workflow.

Deuterated internal standards (e.g., Diazinon-d10) represent an improvement over non-isotopic standards as they are chemically more similar to the native analyte. However, the use of deuterium labeling is not without its drawbacks. The difference in mass between hydrogen and deuterium can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect."[6][7] This can compromise the fundamental principle of co-elution, which is critical for accurate correction. Furthermore, deuterated standards can be susceptible to back-exchange of deuterium atoms with hydrogen atoms from the sample or solvent, which can compromise the isotopic purity of the standard and the accuracy of the quantification.[6]

The Gold Standard: Diazinon-13C4 for Unparalleled Accuracy

Stable isotope-labeled internal standards, particularly those incorporating carbon-13, are widely regarded as the gold standard for quantitative mass spectrometry.[4][8] Diazinon-13C4, with four of its carbon atoms replaced by the ¹³C isotope, offers several distinct advantages that directly address the limitations of other internal standards and ensure robust compliance with EPA methods.

Key Advantages of Diazinon-13C4:
  • Identical Chemical and Physical Properties: Because the ¹³C isotopes are incorporated into the stable carbon backbone of the Diazinon molecule, Diazinon-13C4 exhibits virtually identical chemical and physical properties to the native analyte. This ensures true co-elution under a wide range of chromatographic conditions and identical behavior during all stages of sample preparation, including extraction, derivatization, and cleanup.[6]

  • Negligible Isotope Effect: The relative mass difference between ¹²C and ¹³C is smaller than that between hydrogen and deuterium, resulting in a negligible chromatographic isotope effect.[6] This guarantees that Diazinon-13C4 and native Diazinon will not separate on the GC column, providing the most accurate correction for retention time shifts and peak shape variations.

  • Enhanced Stability: The carbon-carbon bonds are significantly more stable than carbon-hydrogen bonds, meaning that ¹³C labels are not susceptible to back-exchange.[6] This ensures the isotopic integrity of the internal standard throughout the analytical process, leading to more reliable and reproducible results.

  • Superior Matrix Effect Compensation: Due to its identical chemical nature, Diazinon-13C4 experiences the same matrix-induced ion suppression or enhancement as the native Diazinon. This allows for a more accurate and reliable correction of matrix effects, which is a critical factor in achieving accurate results in complex environmental samples.[1][2]

Experimental Workflow and Data Comparison

To illustrate the practical application and benefits of using Diazinon-13C4, we present a typical workflow for the analysis of Diazinon in water samples, compliant with EPA Method 8270, which covers the analysis of semivolatile organic compounds by GC-MS.

Experimental Workflow: EPA Method 8270 for Diazinon in Water

EPA_Method_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Diazinon-13C4 Internal Standard Sample->Spike Add known amount Extraction 3. Liquid-Liquid or Solid Phase Extraction Spike->Extraction Concentration 4. Extract Concentration Extraction->Concentration Injection 5. GC Injection Concentration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Ionization & Fragmentation Quantification 8. Quantification using Response Ratio Detection->Quantification Peak Integration Report 9. Final Report Quantification->Report

Caption: A typical workflow for Diazinon analysis in water using an internal standard, following EPA Method 8270 guidelines.

Comparative Performance Data
Performance MetricDiazinon-13C4 (Expected)Diazinon-d10 (Typical)Aldrin (Non-Isotopic) (Typical)
Co-elution with Diazinon Excellent (Identical Retention Time)Good (Potential for slight shift)Poor (Different Retention Time)
Matrix Effect Compensation ExcellentGood to ModeratePoor to Moderate
Recovery Correction ExcellentGoodModerate
Reproducibility (RSD) < 5%< 10%< 15-20%
Isotopic Stability High (No back-exchange)Moderate (Potential for back-exchange)N/A
Overall Accuracy HighestHighModerate

This table represents expected performance based on established analytical principles and data from similar compounds. Actual results may vary depending on the specific matrix and experimental conditions.

The superior stability and co-elution of ¹³C-labeled standards consistently result in lower relative standard deviations (RSDs) and higher accuracy, particularly in complex matrices where matrix effects are more pronounced.

Step-by-Step Protocol for Diazinon Analysis using Diazinon-13C4 Internal Standard

The following protocol outlines the key steps for the analysis of Diazinon in water samples using Diazinon-13C4 as the internal standard, in accordance with EPA Method 8270.

1. Sample Preparation

  • Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

  • Add a known amount of Diazinon-13C4 internal standard solution to the sample. The concentration should be chosen to be in the mid-range of the calibration curve.

  • Adjust the sample pH as required by the specific extraction procedure.

  • Perform liquid-liquid extraction (LLE) with dichloromethane or an appropriate solvent, or alternatively, use solid-phase extraction (SPE) with a suitable cartridge.

  • Dry the extract using anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Program: A temperature program that provides good separation of Diazinon from other potential contaminants. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both native Diazinon and Diazinon-13C4.

3. Quantification

  • Identify and integrate the peaks corresponding to Diazinon and Diazinon-13C4.

  • Calculate the response factor (RF) for Diazinon relative to Diazinon-13C4 using a multi-point calibration curve.

  • Quantify the concentration of Diazinon in the sample using the following formula: Concentration of Diazinon = (Area of Diazinon / Area of Diazinon-13C4) * (Concentration of Diazinon-13C4 / RF)

Conclusion: Ensuring Data Defensibility with Diazinon-13C4

For laboratories conducting Diazinon analysis in accordance with EPA methods, the choice of internal standard has a profound impact on the quality and defensibility of the data. While non-isotopic and deuterated standards have been used, they possess inherent limitations that can compromise accuracy, especially in challenging matrices.

Diazinon-13C4 stands out as the superior choice, offering virtually identical chemical and physical properties to the native analyte. This ensures true co-elution, exceptional stability, and the most effective compensation for matrix effects and sample preparation variability. By incorporating Diazinon-13C4 into their analytical protocols, researchers, scientists, and drug development professionals can achieve the highest level of data accuracy, precision, and reliability, thereby ensuring full compliance with EPA regulations and generating data of the utmost integrity.

References

  • Assessing Diazinon Exposure: A GC-MS/MS Validation Study of BChE Measurement by Point-of-Care Testing and Enzyme Multiplied Immunoassay Technique. (2025). National Institutes of Health. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (2007). U.S. Environmental Protection Agency. [Link]

  • TECHNICAL DIAZINON. (n.d.). World Health Organization. [Link]

  • Toxicological Profile for Diazinon. (2008). Agency for Toxic Substances and Disease Registry. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (2003). Journal of Chromatography B. [Link]

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. (1992). U.S. Environmental Protection Agency. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. [Link]

  • Deuterated or C13 labelled standard for current use pesticides analysis? (2021). ResearchGate. [Link]

  • Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. (2021). National Institutes of Health. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Institutes of Health. [Link]

  • Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. (2023). ResearchGate. [Link]

  • Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. (2023). Reddit. [Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. [Link]

  • Table 7-2, Analytical Methods for Determining Diazinon and Transformation Products in Environmental Samples. (n.d.). National Center for Biotechnology Information. [Link]

  • Confirmation of Pesticides by GC/MS/MS. (2010). Food Safety and Inspection Service. [Link]

  • Diazinon decomposition by soil bacteria and identification of degradation products by GC-MS. (2019). ResearchGate. [Link]

  • Determination of diazinon concentration by Gas Chromatography - Mass Spectrometry in underground drinking water resources located near the rice fields, before and after the pesticide spraying. (2023). ResearchGate. [Link]

  • Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples. (2022). Pollution. [Link]

  • Method 8141B. (2000). U.S. Environmental Protection Agency. [Link]

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Safety Operating Guide

Navigating the Disposal of Diazinon-13C4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the integrity of their work is intrinsically linked to the safety and responsibility of their practices. This guide provides a comprehensive, step-by-step framework for the proper disposal of Diazinon-13C4, an isotopically labeled organophosphate insecticide. By understanding the chemical's properties and the rationale behind these disposal protocols, you can ensure the safety of your laboratory personnel and the protection of our environment.

Diazinon-13C4 is a non-systemic organophosphate insecticide that acts as a cholinesterase inhibitor.[1] While the carbon-13 labeling renders it useful as a standard for pesticide detection, it does not alter the inherent chemical hazards of the diazinon molecule.[1] Therefore, its disposal must be approached with the same rigor as its unlabeled counterpart. This guide will walk you through the necessary precautions, waste segregation, and ultimate disposal methods, ensuring your laboratory's compliance with safety regulations and best practices.

I. Understanding the Hazard Profile of Diazinon-13C4

Before any handling or disposal, a thorough understanding of the associated risks is paramount. Diazinon is classified as a hazardous substance and its disposal is regulated.[2][3]

Key Hazards:

  • High Toxicity: Diazinon is highly toxic to birds, fish, and other wildlife.[4]

  • Environmental Persistence: While it undergoes degradation, diazinon can persist in the environment and contaminate soil and water sources.[5]

  • Human Health Risks: Exposure can cause serious health effects.[6]

The carbon-13 isotopes in Diazinon-13C4 are stable and not radioactive. This is a critical distinction, as the disposal procedures for radioactive materials are significantly more stringent.[] For stable isotopically labeled compounds like Diazinon-13C4, the primary concern is the chemical toxicity of the molecule itself.

II. The Disposal Workflow: A Step-by-Step Protocol

The following protocols are designed to provide a clear path for the safe disposal of various forms of Diazinon-13C4 waste generated in a laboratory setting.

A. Segregation: The First Line of Defense

Proper waste segregation is the cornerstone of safe and compliant chemical disposal. It prevents accidental mixing of incompatible chemicals and ensures that each waste stream is treated appropriately.

cluster_0 Waste Generation Point cluster_1 Waste Segregation A Diazinon-13C4 Waste (Pure compound, solutions, contaminated labware) B Solid Waste (Contaminated gloves, wipes, plasticware) A->B  Solid materials C Liquid Waste (Aqueous and organic solutions) A->C  Liquid solutions D Sharps Waste (Contaminated needles, glassware) A->D  Sharp objects

Figure 1. Segregation of Diazinon-13C4 waste at the point of generation.

Step-by-Step Segregation Protocol:

  • Solid Waste:

    • Place all non-sharp, solid waste contaminated with Diazinon-13C4 (e.g., gloves, absorbent pads, weighing paper, pipette tips) into a designated, clearly labeled, and sealed container.[2]

    • The container should be made of a material compatible with diazinon and any solvents used.

  • Liquid Waste:

    • Collect all liquid waste containing Diazinon-13C4, including unused solutions and solvent rinses, in a dedicated, leak-proof, and sealed container.[2]

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Never pour Diazinon-13C4 waste down the drain or into any water source.[2]

  • Sharps Waste:

    • Dispose of all contaminated sharps (e.g., needles, syringes, broken glass) in a designated, puncture-resistant sharps container.

    • The container must be clearly labeled as containing hazardous chemical waste.

B. Decontamination of Labware

Reusable labware that has come into contact with Diazinon-13C4 must be thoroughly decontaminated before being returned to general use.

A Contaminated Labware B Triple Rinse with Organic Solvent A->B C Collect Rinse Solvent as Hazardous Waste B->C  Collect all rinsate D Wash with Detergent and Water B->D E Final Rinse with Deionized Water D->E F Clean Labware E->F

Figure 2. Workflow for the decontamination of labware contaminated with Diazinon-13C4.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware or equipment three times with a suitable organic solvent (e.g., acetone, methanol) that is known to dissolve diazinon.

  • Collect Rinsate: All solvent rinses must be collected and disposed of as hazardous liquid waste.

  • Detergent Wash: Wash the triple-rinsed labware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

C. Final Disposal Pathway

All segregated and properly contained Diazinon-13C4 waste is considered hazardous waste and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][9]

Key Disposal Principles:

  • Incineration: The preferred method for the ultimate disposal of large quantities of diazinon is high-temperature incineration in a facility with effluent gas scrubbing.[3][10]

  • Licensed Disposal: Ensure that the disposal facility is licensed to handle pesticide and hazardous chemical waste.[6]

  • Regulatory Compliance: Disposal procedures are governed by federal regulations such as the Resource Conservation and Recovery Act (RCRA).[9]

Waste Stream Container Type Labeling Requirements Disposal Method
Solid Waste Sealed, compatible container"Hazardous Waste," "Diazinon-13C4," list of contentsCollection by EHS for incineration
Liquid Waste Sealed, leak-proof container"Hazardous Waste," "Diazinon-13C4," list of contentsCollection by EHS for incineration
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Diazinon-13C4"Collection by EHS for incineration

III. Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[4]

  • Containment and Absorption:

    • For liquid spills, cover with an inert absorbent material such as sand, earth, or a commercial sorbent.[2]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection and Disposal:

    • Place all contaminated absorbent material and cleaning supplies into a sealed container for hazardous waste disposal.[2][11]

  • Decontamination: Clean the spill area with a detergent and water solution, and collect the cleaning solution as hazardous liquid waste.[11]

IV. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of Diazinon-13C4 is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity and ethical responsibility. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of environmental health and safety. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for Diazinon-13C4 for the most current and detailed information.

References

  • New Jersey Department of Health. (n.d.). Diazinon - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Greenbook. (2013, August 28). Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. Retrieved from [Link]

  • Drexel Chemical Company. (n.d.). MATERIAL SAFETY DATA SHEET DIAZINON AG600 WBC. Retrieved from [Link]

  • University of California Integrated Pest Management. (n.d.). Diazinon Revised Risk Assessment And Risk Mitigation Measures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012, October 22). Diazinon: Phase Out of all Residential Uses of the Insecticide. Questions and Answers. Retrieved from [Link]

  • The SOLARIS Group of Monsanto Company. (1995, July 27). MATERIAL SAFETY DATA SHEET ORTHO® Diazinon Granules. Retrieved from [Link]

  • National Center for Vector Borne Diseases Control. (n.d.). GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • National Pesticide Information Center. (2026, January 6). Disposal of Pesticides. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Diazinon-13C4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide defines the safety protocols for handling Diazinon-13C4 (O,O-Diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] phosphorothioate-13C4).

Critical Distinction: While this compound contains Carbon-13, it is a stable isotope , not a radioisotope. Radiation safety protocols (Geiger counters, lead shielding) are not required . However, the chemical toxicity of Diazinon-13C4 is identical to native Diazinon, a potent organophosphate.

The Dual-Risk Profile:

  • Operator Safety: Diazinon is a cholinesterase inhibitor. Dermal absorption is the primary route of exposure in laboratory settings.

  • Data Integrity: 13C4-labeled standards are high-value, low-quantity materials (often <10 mg). Contamination from the environment or cross-contamination destroys the analytical validity of the standard.

Hazard Mechanism & Risk Assessment

To select the correct PPE, you must understand the mechanism of injury. Diazinon binds to acetylcholinesterase (AChE), preventing the breakdown of acetylcholine.[1][2]

  • The "Carrier" Threat: Diazinon-13C4 is frequently supplied as a solution in Methanol or Acetonitrile , or prepared into these solvents by the user.

  • Why this matters: Standard nitrile gloves may resist Diazinon for hours, but Methanol can permeate nitrile in <15 minutes , carrying the dissolved neurotoxin through the glove and into your skin.

Core Safety Directive: Your PPE must be rated for the solvent, not just the solute.

PPE Hierarchy & Selection Matrix

The following PPE standards are mandatory for all handling of Diazinon-13C4.

A. Hand Protection (The Critical Control Point)

Do not rely on single-layer disposable nitrile gloves.

TaskRecommended Glove ConfigurationRationale
Standard Handling (Aliquoting, Dilution)Double Gloving: 1. Inner: Low-Derma Nitrile (4 mil)2. Outer: High-Breakthrough Nitrile (5-8 mil)Creates a sacrificial outer layer. If solvent splashes, strip outer glove immediately. Inner glove protects during removal.
Spill Cleanup (>10 mL)Laminate / Barrier Gloves (e.g., Silver Shield® or North®)Multilayer laminates offer >4hr breakthrough time for aggressive solvents (Methanol/Acetonitrile) that nitrile cannot withstand.
Neat Standard Weighing Double Nitrile + Anti-Static Prevents static discharge from scattering the expensive powder; protects against high-concentration dermal contact.
B. Respiratory & Engineering Controls[3][4][5]
  • Primary: All open-vessel manipulations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Secondary: If weighing neat powder creates static/drift risk, use a static-free powder enclosure or a balance shield within the hood.

  • Respiratory PPE: Respirators (N95 or Half-Face with Organic Vapor cartridges) are only required if a fume hood is unavailable or during large spill cleanup outside containment.

C. Eye & Body Protection[3][5][6][7]
  • Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the high fluidity of the solvents used.

  • Body: Lab coat (buttoned, sleeves rolled down) + Long pants + Closed-toe chemically resistant shoes.

Visualizing the Safety Logic

The following diagram illustrates the decision logic for PPE selection based on the state of the material (Neat vs. Solution).

PPE_Decision_Matrix Start Start: Handling Diazinon-13C4 StateCheck Material State? Start->StateCheck Neat Neat Solid / Oil StateCheck->Neat Pure Standard Solution Dissolved (MeOH/ACN) StateCheck->Solution Diluted Risk1 Risk: High Concentration Static Dispersal Neat->Risk1 Risk2 Risk: Solvent Permeation (The Carrier Effect) Solution->Risk2 ActionNeat PPE: Double Nitrile + Balance Shield Risk1->ActionNeat ActionSol PPE: Double Nitrile (Change Outer every 15 min) Risk2->ActionSol Spill Spill Event? ActionSol->Spill Laminate USE LAMINATE GLOVES (Silver Shield) Spill->Laminate Yes (>10mL)

Figure 1: PPE Decision Matrix focusing on solvent risks and material state.

Operational Protocol: Safe Aliquoting

Objective: Transfer Diazinon-13C4 from a stock ampoule to a working solution without exposure or loss of analyte.

  • Preparation:

    • Don PPE (Double Nitrile, Goggles, Lab Coat).

    • Place a chemically resistant tray (spill containment) inside the fume hood.

    • Pre-label all receiving vials.

    • Tip: Pre-weigh the receiving solvent. Adding the standard to a known mass of solvent is often more accurate and safer than volumetric transfer for small isotopes.

  • Ampoule Opening:

    • Tap the ampoule gently to ensure liquid/powder is at the bottom.

    • Wrap the ampoule neck in a clean Kimwipe or use an ampoule snapper.

    • Snap away from the body.

  • Transfer:

    • Use a glass gastight syringe or a positive-displacement pipette.

    • Why? Organic solvents often drip from air-displacement pipettes due to vapor pressure.

    • Transfer directly into the receiving solvent.

  • Decontamination:

    • Rinse the empty ampoule with the solvent into the receiving vial (quantitative transfer) if the protocol requires total recovery.

    • Immediately place the empty ampoule into a solid hazardous waste container.

Emergency Response & Disposal
Accidental Exposure
  • Skin Contact: Immediately strip gloves/contaminated clothing.[3][6] Wash skin with soap and copious water for 15 minutes . Do not use scrub brushes (abrades skin, increases absorption).

  • Eye Contact: Flush in eyewash station for 15 minutes. Hold eyelids open.

  • Medical: Seek medical attention.[3][6] Inform responders of Organophosphate exposure (Antidote: Atropine/Pralidoxime - to be administered only by medical professionals).

Spill Cleanup (Micro-Scale)
  • Evacuate immediate area if spill is volatile/large.

  • Don Laminate Gloves .

  • Cover spill with absorbent pads or vermiculite.

  • Neutralization: Clean the surface with a fresh 10% Bleach solution or a commercial alkaline cleaner. (Alkaline hydrolysis degrades Diazinon).

  • Rinse with water.[3][5]

Disposal
  • Never pour down the drain. Diazinon is highly toxic to aquatic life.[3][8]

  • Segregation:

    • If dissolved in Methanol/Acetonitrile: Flammable Organic Waste .

    • If dissolved in Dichloromethane: Halogenated Waste .

    • Label clearly: "Contains Diazinon-13C4 (Organophosphate) - Toxic."

References
  • PubChem. (n.d.). Diazinon | C12H21N2O3PS. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards - Diazinon. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2004). Interim Reregistration Eligibility Decision for Diazinon. Retrieved October 26, 2023, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.